molecular formula C13H13F7N4O7 B12398459 Neuraminidase-IN-13

Neuraminidase-IN-13

Cat. No.: B12398459
M. Wt: 470.25 g/mol
InChI Key: QFKZKDOBWVGERZ-LRGKAINGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuraminidase-IN-13 is a potent, research-grade inhibitor designed to target the neuraminidase (NA) enzyme of influenza viruses. Viral neuraminidase is a surface glycoprotein essential for the viral life cycle, as it cleaves terminal sialic acid residues to facilitate the release and spread of progeny virions from infected host cells . By inhibiting this sialidase activity, this compound effectively prevents the egress and transmission of viral particles, making it a valuable tool for probing the mechanisms of viral replication and pathogenesis in a laboratory setting. The development of neuraminidase inhibitors has been a cornerstone of influenza antiviral research, with compounds like zanamivir and oseltamivir serving as classic examples of transition-state analogue inhibitors that target the conserved active site of the enzyme . This compound contributes to this field by providing researchers with a compound to study viral resistance mechanisms, the functional balance between neuraminidase and the other major surface glycoprotein hemagglutinin (HA), and to evaluate novel strategies for anti-influenza drug discovery . This compound is intended for For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13F7N4O7

Molecular Weight

470.25 g/mol

IUPAC Name

(2R,3R,4S)-4-azido-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C13H13F7N4O7/c14-11(15,12(16,17)13(18,19)20)10(30)22-6-3(23-24-21)1-5(9(28)29)31-8(6)7(27)4(26)2-25/h1,3-4,6-8,25-27H,2H2,(H,22,30)(H,28,29)/t3-,4+,6+,7+,8+/m0/s1

InChI Key

QFKZKDOBWVGERZ-LRGKAINGSA-N

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[C@@H]([C@@H](CO)O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(CO)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Neuraminidase-IN-13?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "Neuraminidase-IN-13". This name may be an internal project code or a placeholder that has not been disclosed in public-facing research.

To fulfill the request for a comprehensive technical guide on the mechanism of action of a neuraminidase inhibitor, this document will focus on Oseltamivir (marketed as Tamiflu®). Oseltamivir is a potent and well-characterized neuraminidase inhibitor, making it an exemplary model for understanding the core principles of this class of antiviral agents.[1][2][3][4]

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oseltamivir and Influenza Neuraminidase

Oseltamivir is an antiviral medication used in the treatment and prevention of infections caused by influenza A and B viruses.[1][2][4] It is a prodrug, oseltamivir phosphate, which is rapidly metabolized in the liver to its active form, oseltamivir carboxylate.[2][3][5][6] The therapeutic target of oseltamivir is the influenza virus neuraminidase (NA), a glycoprotein enzyme on the surface of the virus.[3][5]

Viral neuraminidase plays a critical role in the influenza virus life cycle. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[1] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation, and facilitating their spread through the respiratory tract.[3] By inhibiting neuraminidase, oseltamivir effectively halts the spread of the virus.[4]

Mechanism of Action

Oseltamivir carboxylate is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[2] It acts as a transition-state analogue of sialic acid, the natural substrate for the neuraminidase enzyme.[1] The active metabolite binds to the highly conserved active site of the neuraminidase, preventing it from cleaving sialic acid residues.[6] As a result, newly synthesized virus particles remain tethered to the host cell surface and to each other, which inhibits their release and subsequent infection of other cells.[1][3]

The binding of oseltamivir carboxylate to the neuraminidase active site is characterized by strong interactions with key amino acid residues. Molecular dynamics simulations and structural studies have shown that the carboxylate group of the inhibitor interacts with the side chains of arginine residues (R118, R292, and R371) in the active site.[7] These interactions mimic the binding of the natural substrate, but the inhibitor's structure is such that it cannot be cleaved, thus blocking the enzyme's activity.

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Oseltamivir New Virion New Virion Sialic Acid Receptor Sialic Acid Receptor New Virion->Sialic Acid Receptor Binds via Hemagglutinin Host Cell Host Cell Neuraminidase Neuraminidase Sialic Acid Receptor->Neuraminidase Substrate for Neuraminidase->Sialic Acid Receptor Cleaves Released Virion Released Virion Neuraminidase->Released Virion Facilitates Release Oseltamivir Carboxylate Oseltamivir Carboxylate Neuraminidase_inhibited Neuraminidase (Inhibited) Oseltamivir Carboxylate->Neuraminidase_inhibited Competitively Binds Sialic Acid Receptor_inhibited Sialic Acid Receptor Neuraminidase_inhibited->Sialic Acid Receptor_inhibited Cleavage Blocked Trapped Virion Trapped Virion Trapped Virion->Sialic Acid Receptor_inhibited Remains Bound Host Cell_inhibited Host Cell

Caption: Influenza virus release and its inhibition by Oseltamivir.

Quantitative Data: Inhibitory Activity

The potency of oseltamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The IC50 values vary depending on the influenza virus strain and the assay method used.[6]

Influenza Virus StrainNeuraminidase SubtypeMean IC50 (nM) of Oseltamivir CarboxylateReference(s)
Influenza A/H1N1N10.92 - 2.5[8][9]
Influenza A/H3N2N20.67 - 0.96[8][9]
Influenza B-13 - 60[8][9]
Oseltamivir-resistant A/H1N1N1 (H275Y mutation)>300[10]

Note: IC50 values are highly dependent on the specific virus isolate and the assay conditions.

Experimental Protocols

This is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[11][12]

Principle: The assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.[11][12] When MUNANA is cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[11][12] The reduction in fluorescence in the presence of the inhibitor is proportional to the inhibition of the enzyme.

Brief Protocol:

  • Virus Preparation: The influenza virus isolate is diluted to an appropriate concentration that gives a robust signal in the assay.

  • Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor in a 96-well plate.[11]

  • Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated to allow the enzymatic reaction to proceed.[11]

  • Reaction Termination: A stop solution (e.g., NaOH in ethanol) is added to terminate the reaction.[11]

  • Fluorescence Reading: The fluorescence is measured using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[11]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Virus Dilution Virus Dilution Pre-incubation Pre-incubation Virus Dilution->Pre-incubation Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Reaction Reaction Substrate Addition->Reaction Stop Reaction Stop Reaction Reaction->Stop Reaction Fluorescence Reading Fluorescence Reading Stop Reaction->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Experimental workflow for a fluorescence-based neuraminidase inhibition assay.

This cell-based assay evaluates the ability of a compound to inhibit influenza virus replication in a cellular context.

Principle: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are grown in a monolayer. The cells are infected with the virus in the presence of varying concentrations of the antiviral drug. The number of plaques (zones of cell death caused by viral replication) is counted to determine the drug's efficacy.

Brief Protocol:

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

  • Infection: The cell monolayers are infected with a known amount of influenza virus.

  • Drug Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of oseltamivir.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.

This technique is used to determine the three-dimensional structure of the neuraminidase enzyme in complex with the inhibitor.

Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-inhibitor complex. This provides detailed insights into the binding interactions between the drug and the enzyme's active site.

Brief Protocol:

  • Protein Expression and Purification: The ectodomain of the neuraminidase protein is expressed (e.g., in insect or mammalian cells) and purified.[13]

  • Complex Formation: The purified neuraminidase is incubated with an excess of oseltamivir carboxylate to form the protein-inhibitor complex.[13]

  • Crystallization: The complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.[13]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the diffraction data are collected.[14][15][16]

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build the atomic model of the complex. The model is then refined to best fit the experimental data.[15]

Cellular Effects and Resistance

The primary cellular effect of oseltamivir is the inhibition of influenza virus release from infected cells.[17] This leads to a reduction in the viral load and spread of the infection.[6] Some studies have also suggested that oseltamivir may have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the lungs.[18] Additionally, there is evidence that oseltamivir treatment can impact the development of the adaptive immune response, potentially reducing effector and memory CD8+ T cell responses to the infection.[19]

Resistance to oseltamivir can emerge through mutations in the neuraminidase gene that alter the amino acid sequence of the active site.[13] These mutations can reduce the binding affinity of oseltamivir carboxylate to the enzyme, thereby decreasing the drug's efficacy.[13][20] Common resistance-conferring mutations include H275Y in N1 neuraminidases and E119V in N2 neuraminidases.[13][20] Monitoring for the emergence of resistant strains is crucial for public health.

G Influenza Infection Influenza Infection Viral Replication Viral Replication Influenza Infection->Viral Replication Neuraminidase Activity Neuraminidase Activity Viral Replication->Neuraminidase Activity Progeny Virus Release Progeny Virus Release Neuraminidase Activity->Progeny Virus Release Spread of Infection Spread of Infection Progeny Virus Release->Spread of Infection Reduced Viral Load Reduced Viral Load Oseltamivir Oseltamivir Inhibition of Neuraminidase Inhibition of Neuraminidase Oseltamivir->Inhibition of Neuraminidase Inhibition of Neuraminidase->Progeny Virus Release Blocks Clinical Improvement Clinical Improvement Reduced Viral Load->Clinical Improvement NA Gene Mutation NA Gene Mutation Altered Active Site Altered Active Site NA Gene Mutation->Altered Active Site Reduced Oseltamivir Binding Reduced Oseltamivir Binding Altered Active Site->Reduced Oseltamivir Binding Reduced Oseltamivir Binding->Inhibition of Neuraminidase Less Effective Drug Resistance Drug Resistance Reduced Oseltamivir Binding->Drug Resistance

Caption: Logical flow of Oseltamivir's action and the development of resistance.

Conclusion

Oseltamivir is a cornerstone of antiviral therapy for influenza, acting as a highly specific inhibitor of the viral neuraminidase enzyme. Its mechanism of action is well-understood, involving competitive binding to the enzyme's active site and subsequent blockade of viral release. The quantitative assessment of its inhibitory activity and the detailed understanding of its binding through structural studies have been crucial for its development and clinical use. The provided experimental protocols are standard methods for evaluating the efficacy of neuraminidase inhibitors. The continuous surveillance for resistance through these and other methods remains a critical aspect of managing influenza.

References

Neuraminidase-IN-13: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuraminidase inhibitor, Neuraminidase-IN-13. The document details its discovery as a potent antiviral agent against Newcastle disease virus (NDV), its chemical synthesis, and the experimental protocols for evaluating its biological activity.

Discovery and Antiviral Profile

This compound, also referred to as compound 10 in the primary literature, was identified as a potent inhibitor of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN) protein.[1] It belongs to a series of C4- and C5-substituted 2,3-unsaturated sialic acid derivatives designed to target the highly conserved catalytic site of paramyxovirus neuraminidases.[1]

The compound exhibits significant in vitro inhibitory activity against NDV, a member of the Paramyxoviridae family which also includes human parainfluenza viruses (hPIVs). The structural similarities between the HN proteins of NDV and hPIVs make NDV a valuable model for the development of inhibitors with potential therapeutic applications against human respiratory infections.[1]

This compound demonstrates antiviral activity by effectively inhibiting plaque formation and viral proliferation in Vero cells.[1] Critically, it displays low cytotoxicity, suggesting a favorable therapeutic window.[1] Mechanistic studies indicate that this compound impedes both the binding of the virus to host cells and the release of progeny virions from infected cells.[1]

Furthermore, this compound is functionalized with an azide group, enabling its use as a reagent in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). This feature allows for its potential application in chemical biology for probe development and target identification.[1]

Quantitative Biological Data

The antiviral and cytotoxic properties of this compound have been quantified through a series of in vitro assays. The following tables summarize the key inhibitory and cytotoxicity concentrations.

Assay Virus Strain Cell Line IC₅₀ (µM) Reference
Plaque Formation InhibitionNDV La SotaVero0.06[1]
Viral Proliferation InhibitionNDV La SotaVero0.04[1]
Virus Binding InhibitionNDV La SotaVero4[1]
Virus Release InhibitionNDV La SotaVero0.09[1]
Assay Cell Line CC₅₀ (µM) Reference
CytotoxicityVero>2500[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the introduction of an azide group at the C4 position of a sialic acid derivative.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start1 N-acetylneuraminic acid methyl ester int1 Peracetylated neuraminic acid methyl ester start1->int1 Ac₂O, Pyridine int2 Glycal intermediate int1->int2 TMSBr, Zn int3 4-Azido-4-deoxy-glycal intermediate int2->int3 1. NaN₃, CeCl₃·7H₂O 2. Ac₂O, Pyridine final_product This compound (Compound 10) int3->final_product 1. NaOMe, MeOH 2. LiOH

Synthetic pathway of this compound.
Experimental Protocol: Synthesis of this compound

The synthesis of this compound (compound 10) is performed as described by Rota et al. (2023). The following is a detailed protocol for the key synthetic steps.

Step 1: Acetylation of N-acetylneuraminic acid methyl ester

  • N-acetylneuraminic acid methyl ester is dissolved in pyridine.

  • Acetic anhydride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the peracetylated product.

Step 2: Formation of the Glycal Intermediate

  • The peracetylated neuraminic acid methyl ester is dissolved in dry dichloromethane.

  • Trimethylsilyl bromide (TMSBr) and zinc dust are added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified to give the glycal intermediate.

Step 3: Azidation of the Glycal Intermediate

  • The glycal intermediate is dissolved in acetonitrile.

  • Sodium azide (NaN₃) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are added.

  • The mixture is stirred at a specified temperature for a set time.

  • The crude product is then acetylated with acetic anhydride in pyridine.

  • The resulting 4-azido-4-deoxy-glycal intermediate is purified by column chromatography.

Step 4: Deprotection to Yield this compound

  • The acetylated azido intermediate is dissolved in methanol.

  • A catalytic amount of sodium methoxide (NaOMe) is added, and the mixture is stirred until deacetylation is complete.

  • The methyl ester is then saponified using lithium hydroxide (LiOH) in a mixture of methanol and water.

  • The final product, this compound, is purified by appropriate chromatographic techniques.

Biological Assay Protocols

The following protocols are based on the methods described in the primary literature for the evaluation of this compound's antiviral activity.

Cell and Virus Culture
  • Cells: Vero (African green monkey kidney) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Virus: Newcastle disease virus (NDV) La Sota strain is propagated in 9-day-old embryonated chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -80°C. Virus titers are determined by plaque assay on Vero cells.

Neuraminidase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of NDV neuraminidase.

  • Reagents:

    • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

    • Substrate: 100 µM 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

    • NDV La Sota virus preparation.

    • This compound dilutions in assay buffer.

  • Procedure:

    • 50 µL of NDV preparation is pre-incubated with 50 µL of varying concentrations of this compound in a 96-well black plate for 30 minutes at 37°C.

    • The reaction is initiated by adding 50 µL of the MUNANA substrate solution.

    • The plate is incubated for 1 hour at 37°C.

    • The reaction is stopped by adding 50 µL of 0.5 M glycine-NaOH buffer, pH 10.4.

    • Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the neuraminidase activity by 50%.

Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques.

  • Procedure:

    • Confluent monolayers of Vero cells in 6-well plates are infected with a dilution of NDV calculated to produce approximately 100 plaques per well.

    • The virus is pre-incubated with serial dilutions of this compound for 1 hour at 37°C before being added to the cells.

    • After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with DMEM containing 2% FBS, 0.8% methylcellulose, and the corresponding concentration of the inhibitor.

    • The plates are incubated for 3-4 days at 37°C in a 5% CO₂ incubator until plaques are visible.

    • The cells are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

    • Plaques are counted, and the IC₅₀ value is determined as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.

Virus Binding Inhibition Assay

This assay assesses the ability of this compound to prevent the attachment of NDV to host cells.

  • Procedure:

    • Vero cells are seeded in 96-well plates and grown to confluence.

    • The cells are pre-chilled at 4°C for 1 hour.

    • NDV is pre-incubated with various concentrations of this compound for 1 hour at 37°C.

    • The virus-inhibitor mixture is added to the chilled cells and incubated for 1 hour at 4°C to allow for binding but not entry.

    • Unbound virus is removed by washing the cells with cold PBS.

    • The cells are then overlaid with DMEM containing 2% FBS and incubated at 37°C for 48 hours.

    • The amount of viral replication is quantified by a suitable method, such as RT-qPCR for viral RNA or an immunoassay for a viral protein.

    • The IC₅₀ is calculated as the concentration of inhibitor that reduces viral replication by 50%.

Virus Release Inhibition Assay

This assay evaluates the effect of this compound on the release of new virus particles from infected cells.

  • Procedure:

    • Confluent Vero cells in 96-well plates are infected with NDV at a multiplicity of infection (MOI) of 0.1.

    • After a 1-hour adsorption period, the inoculum is removed, and the cells are washed with PBS.

    • DMEM containing 2% FBS and serial dilutions of this compound is added to the cells.

    • The plates are incubated for 24 hours at 37°C.

    • The supernatant containing the released progeny virus is collected.

    • The amount of released virus is quantified by titrating the supernatant on fresh Vero cell monolayers using a plaque assay or TCID₅₀ assay.

    • The IC₅₀ is the concentration of the inhibitor that reduces the titer of the released virus by 50%.

Mechanism of Action: Inhibition of Viral Egress

Neuraminidase inhibitors, such as this compound, target a critical step in the viral replication cycle. The viral neuraminidase is responsible for cleaving sialic acid residues on the surface of the infected host cell and on the newly formed virions. This cleavage is essential for the release of progeny virions, preventing their aggregation at the cell surface and facilitating their spread to new host cells. By inhibiting the neuraminidase enzyme, this compound effectively traps the newly formed viruses on the surface of the infected cell, thereby preventing the propagation of the infection.

G cluster_cycle NDV Replication Cycle cluster_inhibition Inhibition Attachment 1. Attachment (HN protein binds to sialic acid receptor) Entry 2. Entry (Fusion and penetration) Attachment->Entry Uncoating 3. Uncoating (Release of viral RNA) Entry->Uncoating Replication 4. Replication & Transcription (Viral RNA and protein synthesis) Uncoating->Replication Assembly 5. Assembly (New virions are formed) Replication->Assembly Budding 6. Budding Assembly->Budding Release 7. Release (Neuraminidase cleaves sialic acid) Budding->Release Release->Attachment Infection of new cell Inhibitor This compound Inhibitor->Release Inhibits

Newcastle Disease Virus Replication Cycle and the Point of Inhibition by this compound.

References

Technical Guide: Biological Activity of Neuraminidase-IN-13 on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Neuraminidase-IN-13, a potent neuraminidase inhibitor, on viral replication. The document details its quantitative efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

Core Antiviral Activity of this compound

This compound, also referred to as compound 10 in foundational research, is a sialic acid derivative that has demonstrated significant antiviral activity, primarily against Newcastle disease virus (NDV), a member of the Paramyxoviridae family. Its core function lies in the inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.

Quantitative Efficacy against Newcastle Disease Virus (NDV)

The antiviral and cytotoxic properties of this compound have been quantified against the NDV La Sota strain in Vero cells. The compound exhibits potent inhibition of viral replication at sub-micromolar concentrations with a very favorable safety profile, as indicated by its high selectivity index.

Parameter Virus Strain Cell Line IC50 / CC50 (µM) Selectivity Index (SI)
Plaque Formation Inhibition (IC50)NDV La SotaVero0.06>41,667
Viral Proliferation Inhibition (IC50)NDV La SotaVero0.04>62,500
Virus Binding Inhibition (IC50)NDV La SotaVero4>625
Virus Release Inhibition (IC50)NDV La SotaVero0.09>27,778
Cytotoxicity (CC50)N/AVero>2500N/A

Data sourced from Rota P, et al. ACS Infect Dis. 2023.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the viral neuraminidase enzyme.[2] In many enveloped viruses, such as paramyxoviruses and orthomyxoviruses, neuraminidase (or hemagglutinin-neuraminidase in the case of NDV) plays a critical role in the final stage of the viral replication cycle. It cleaves sialic acid residues from the surface of the infected host cell and from the newly formed virions. This action is essential for the release of progeny viruses and prevents their self-aggregation, thus allowing for the spread of the infection to new host cells.

By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, effectively trapping the new virions on the surface of the infected cell and halting the progression of the infection.

cluster_cell Infected Host Cell cluster_extracellular Extracellular Space Viral Replication Viral Replication Viral Assembly Viral Assembly Viral Replication->Viral Assembly Budding Virions Budding Virions Viral Assembly->Budding Virions Host Cell Receptors (Sialic Acid) Host Cell Receptors (Sialic Acid) Budding Virions->Host Cell Receptors (Sialic Acid) Attachment Neuraminidase Neuraminidase Budding Virions->Neuraminidase Neuraminidase Action (Cleavage of Sialic Acid) Released Virion Released Virion Infection of New Cell Infection of New Cell Released Virion->Infection of New Cell Neuraminidase->Released Virion Release This compound This compound This compound->Neuraminidase Inhibition

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Neuraminidase Inhibition (NI) Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound Mix inhibitor dilutions with purified NDV La Sota Mix inhibitor dilutions with purified NDV La Sota Prepare serial dilutions of this compound->Mix inhibitor dilutions with purified NDV La Sota Incubate for 30 min at 37°C Incubate for 30 min at 37°C Mix inhibitor dilutions with purified NDV La Sota->Incubate for 30 min at 37°C Add 4-MUNeu5Ac substrate (100 µM) Add 4-MUNeu5Ac substrate (100 µM) Incubate for 30 min at 37°C->Add 4-MUNeu5Ac substrate (100 µM) Incubate for 60 min at 37°C Incubate for 60 min at 37°C Add 4-MUNeu5Ac substrate (100 µM)->Incubate for 60 min at 37°C Stop reaction with 0.1 M glycine-NaOH (pH 10.4) Stop reaction with 0.1 M glycine-NaOH (pH 10.4) Incubate for 60 min at 37°C->Stop reaction with 0.1 M glycine-NaOH (pH 10.4) Measure fluorescence (Ex: 365 nm, Em: 450 nm) Measure fluorescence (Ex: 365 nm, Em: 450 nm) Stop reaction with 0.1 M glycine-NaOH (pH 10.4)->Measure fluorescence (Ex: 365 nm, Em: 450 nm) Calculate IC50 value Calculate IC50 value Measure fluorescence (Ex: 365 nm, Em: 450 nm)->Calculate IC50 value End End Calculate IC50 value->End

Workflow for Neuraminidase Inhibition Assay.

Protocol:

  • Serial dilutions of this compound are prepared in MES buffer (32.5 mM 2-(N-morpholino)ethanesulfonic acid, 4 mM CaCl2, pH 6.5).

  • The inhibitor dilutions are mixed with an equal volume of purified NDV La Sota (Clone 30) and incubated for 30 minutes at 37°C.

  • The fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (4-MUNeu5Ac) is added to a final concentration of 100 µM.

  • The reaction is incubated for 60 minutes at 37°C.

  • The reaction is stopped by adding 0.1 M glycine-NaOH buffer (pH 10.4).

  • Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • The IC50 value is calculated from the dose-response curve.

Plaque Reduction Assay (PRA)

This assay assesses the ability of the compound to inhibit virus-induced cell death and plaque formation.

Start Start Seed Vero cells in 6-well plates Seed Vero cells in 6-well plates Start->Seed Vero cells in 6-well plates Incubate to form a monolayer Incubate to form a monolayer Seed Vero cells in 6-well plates->Incubate to form a monolayer Prepare serial dilutions of this compound Prepare serial dilutions of this compound Incubate to form a monolayer->Prepare serial dilutions of this compound Pre-incubate NDV La Sota with inhibitor dilutions (1h at 37°C) Pre-incubate NDV La Sota with inhibitor dilutions (1h at 37°C) Prepare serial dilutions of this compound->Pre-incubate NDV La Sota with inhibitor dilutions (1h at 37°C) Infect Vero cell monolayer with virus-inhibitor mixture (1h at 37°C) Infect Vero cell monolayer with virus-inhibitor mixture (1h at 37°C) Pre-incubate NDV La Sota with inhibitor dilutions (1h at 37°C)->Infect Vero cell monolayer with virus-inhibitor mixture (1h at 37°C) Remove inoculum and add agarose overlay containing inhibitor Remove inoculum and add agarose overlay containing inhibitor Infect Vero cell monolayer with virus-inhibitor mixture (1h at 37°C)->Remove inoculum and add agarose overlay containing inhibitor Incubate for 72h at 37°C Incubate for 72h at 37°C Remove inoculum and add agarose overlay containing inhibitor->Incubate for 72h at 37°C Fix cells with 4% paraformaldehyde Fix cells with 4% paraformaldehyde Incubate for 72h at 37°C->Fix cells with 4% paraformaldehyde Stain with crystal violet Stain with crystal violet Fix cells with 4% paraformaldehyde->Stain with crystal violet Count plaques and calculate IC50 Count plaques and calculate IC50 Stain with crystal violet->Count plaques and calculate IC50 End End Count plaques and calculate IC50->End

Workflow for Plaque Reduction Assay.

Protocol:

  • Vero cells are seeded in 6-well plates and grown to confluence.

  • Serial dilutions of this compound are prepared.

  • NDV La Sota (approximately 100 plaque-forming units) is pre-incubated with the inhibitor dilutions for 1 hour at 37°C.

  • The Vero cell monolayers are infected with the virus-inhibitor mixture for 1 hour at 37°C.

  • The inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and the corresponding concentration of the inhibitor.

  • The plates are incubated for 72 hours at 37°C.

  • The cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet.

  • Plaques are counted, and the IC50 value is determined.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Protocol:

  • Vero cells are seeded in 96-well plates.

  • After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plates are incubated for 72 hours at 37°C.

  • Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • The CC50 value, the concentration that reduces cell viability by 50%, is calculated.

Virus Yield Reduction Assay (VYRA)

This assay measures the effect of the compound on the production of infectious progeny viruses.

Protocol:

  • Confluent monolayers of Vero cells are infected with NDV La Sota at a multiplicity of infection (MOI) of 0.01 PFU/cell.

  • After a 1-hour adsorption period, the inoculum is removed, and the cells are washed.

  • Medium containing serial dilutions of this compound is added.

  • After 24 hours of incubation, the supernatants are collected.

  • The viral titers in the supernatants are determined by a micro-plaque assay.

  • The IC50 value is calculated based on the reduction in viral titer.

Virus Binding Inhibition Assay

This assay evaluates the ability of the compound to prevent the attachment of the virus to the host cells.

Start Start Pre-chill Vero cells at 4°C for 1h Pre-chill Vero cells at 4°C for 1h Start->Pre-chill Vero cells at 4°C for 1h Add this compound dilutions to cells (1h at 4°C) Add this compound dilutions to cells (1h at 4°C) Pre-chill Vero cells at 4°C for 1h->Add this compound dilutions to cells (1h at 4°C) Infect with NDV La Sota (MOI=10) for 3h at 4°C Infect with NDV La Sota (MOI=10) for 3h at 4°C Add this compound dilutions to cells (1h at 4°C)->Infect with NDV La Sota (MOI=10) for 3h at 4°C Wash cells to remove unbound virus and inhibitor Wash cells to remove unbound virus and inhibitor Infect with NDV La Sota (MOI=10) for 3h at 4°C->Wash cells to remove unbound virus and inhibitor Overlay with agarose medium Overlay with agarose medium Wash cells to remove unbound virus and inhibitor->Overlay with agarose medium Incubate for 72h at 37°C Incubate for 72h at 37°C Overlay with agarose medium->Incubate for 72h at 37°C Fix and stain cells Fix and stain cells Incubate for 72h at 37°C->Fix and stain cells Count plaques and calculate IC50 Count plaques and calculate IC50 Fix and stain cells->Count plaques and calculate IC50 End End Count plaques and calculate IC50->End

Workflow for Virus Binding Inhibition Assay.

Protocol:

  • Vero cell monolayers are pre-chilled at 4°C for 1 hour.

  • The cells are treated with serial dilutions of this compound for 1 hour at 4°C.

  • NDV La Sota (MOI of 10) is added, and the plates are incubated for 3 hours at 4°C to allow binding but not entry.

  • The cells are washed to remove unbound virus and inhibitor.

  • An agarose overlay is added, and the plates are incubated for 72 hours at 37°C.

  • Plaques are fixed, stained, and counted to determine the IC50 value.

Virus Release Inhibition Assay

This assay specifically measures the compound's ability to inhibit the release of newly formed virions from infected cells.

Protocol:

  • Vero cell monolayers are infected with NDV La Sota (MOI of 1) for 1 hour at 37°C.

  • The inoculum is removed, and the cells are washed.

  • Medium containing serial dilutions of this compound is added.

  • The plates are incubated for 16 hours at 37°C.

  • The supernatants are collected, and the viral titers are determined by a plaque assay.

  • The IC50 value is calculated based on the reduction in the titer of released virus.

Translational Potential for Human Parainfluenza Viruses (hPIVs)

The foundational study on this compound was conducted as a translational study with implications for human parainfluenza viruses (hPIVs).[1] The hemagglutinin-neuraminidase (HN) protein of NDV shares structural similarities with the HN protein of hPIVs, which are significant respiratory pathogens in humans, particularly in children. While direct experimental data on the efficacy of this compound against hPIVs is not yet available in the public domain, the potent activity against the NDV model suggests its potential as a lead compound for the development of therapeutics against hPIV infections. Further research is warranted to explore this potential.

Conclusion

This compound is a highly effective inhibitor of Newcastle disease virus replication, with a well-defined mechanism of action targeting viral release. Its strong performance in a range of in vitro antiviral assays and its high selectivity index underscore its potential as a promising antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this and similar compounds against a broader range of neuraminidase-dependent viruses. Future investigations into its activity against human parainfluenza viruses and influenza viruses will be crucial in determining its broader therapeutic utility.

References

Neuraminidase-IN-13: A Technical Guide for a Promising Antiviral Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Neuraminidase-IN-13, also referred to as compound 10 in foundational research, has emerged as a noteworthy neuraminidase inhibitor with significant antiviral potential, particularly against Paramyxoviridae. This technical guide provides a comprehensive overview of its quantitative antiviral activity, detailed experimental protocols for its evaluation, and a breakdown of its synthesis and mechanism of action. All data and methodologies presented herein are derived from the seminal study by Rota et al. in ACS Infectious Diseases, 2023.

Quantitative Antiviral Profile

This compound has demonstrated potent inhibitory effects on Newcastle Disease Virus (NDV), a model for human parainfluenza viruses, across various stages of the viral life cycle. A key highlight is its high selectivity index, indicating a wide therapeutic window. All quantitative data from in vitro assays are summarized below.

ParameterVirus StrainCell LineValueReference
Neuraminidase Inhibition (IC50) NDV La Sota-0.03 µM[1][2]
Plaque Formation Inhibition (IC50) NDV La SotaVero0.06 µM[1][2]
Viral Proliferation Inhibition (IC50) NDV La SotaVero0.04 µM[1][2]
Virus Binding Inhibition (IC50) NDV La SotaVero4 µM[1]
Virus Release Inhibition (IC50) NDV La SotaVero0.09 µM[1]
Cytotoxicity (CC50) -Vero>2500 µM[1][2]
Selectivity Index (SI) NDV La SotaVero>41,666[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the viral neuraminidase (or hemagglutinin-neuraminidase in Paramyxoviruses) enzyme. This enzyme is crucial for the final stage of the viral replication cycle. By binding to the active site of neuraminidase, the inhibitor prevents the cleavage of sialic acid residues from the surface of the infected host cell and newly formed virions. This inhibition leads to the aggregation of viral particles at the cell surface, preventing their release and subsequent infection of neighboring cells, thus halting the spread of the infection.

Mechanism of Action: Inhibition of Viral Release cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Inhibition by this compound Viral_Budding 1. Progeny Virions Bud from Host Cell NA_Function 2. Neuraminidase (NA) on Virion Surface Binds to Sialic Acid Viral_Budding->NA_Function Cleavage 3. NA Cleaves Sialic Acid from Host Cell Surface NA_Function->Cleavage Binding Binds to Active Site of Neuraminidase NA_Function->Binding Inhibition Release 4. New Virions are Released to Infect Other Cells Cleavage->Release Inhibitor This compound Inhibitor->Binding Block Sialic Acid Cleavage is Blocked Binding->Block Aggregation Virions Aggregate on Cell Surface and Cannot Release Block->Aggregation

Mechanism of this compound action.

Synthesis of this compound

This compound is a C5-substituted 2,3-unsaturated sialic acid derivative. The synthesis is a multi-step process starting from a protected N-acetylneuraminic acid derivative. The key steps involve the introduction of an azido group at the C5 position.

Synthesis Workflow for this compound Start Starting Material: Protected N-acetylneuraminic acid derivative (Compound 11) Step1 Step 1: Reaction with p-Toluoyl chloride, Et3N in CH2Cl2 Start->Step1 Acylation Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Treatment with NaOMe in MeOH Intermediate1->Step2 Deacetylation Intermediate2 Intermediate Product Step2->Intermediate2 Step3 Step 3: Reaction with Et3N in MeOH/H2O Intermediate2->Step3 Hydrolysis Final_Product Final Product: This compound (Compound 10) Step3->Final_Product

Synthesis of this compound.

Experimental Protocols

The following protocols are detailed as described in the primary literature for the evaluation of this compound.

Neuraminidase Inhibition (NI) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

  • Principle: The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNeu5Ac), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

  • Procedure:

    • Purified Newcastle Disease Virus (La Sota strain) is used as the source of hemagglutinin-neuraminidase (HN).

    • The virus is pre-incubated with serial dilutions of this compound.

    • The fluorogenic substrate 4-MUNeu5Ac is added to initiate the enzymatic reaction.

    • The reaction is incubated, and then stopped.

    • Fluorescence is measured using a spectrofluorometer.

    • The IC50 value, the concentration of inhibitor required to reduce neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

In Vitro Antiviral Activity Assays

These cell-based assays determine the effectiveness of the compound in inhibiting viral replication in a biological system.

Experimental Workflow for Antiviral Evaluation cluster_assays Antiviral Assays Plaque_Assay Plaque Reduction Assay (IC50) Data_Analysis Quantification & Data Analysis (IC50 Calculation) Plaque_Assay->Data_Analysis Proliferation_Assay Viral Proliferation Assay (IC50) Proliferation_Assay->Data_Analysis Binding_Assay Virus Binding Assay (IC50) Binding_Assay->Data_Analysis Release_Assay Virus Release Assay (IC50) Release_Assay->Data_Analysis Vero_Cells Vero Cell Culture NDV_Infection Infection with NDV La Sota Vero_Cells->NDV_Infection Compound_Treatment Treatment with This compound (Varying Concentrations) NDV_Infection->Compound_Treatment Compound_Treatment->Plaque_Assay Compound_Treatment->Proliferation_Assay Compound_Treatment->Binding_Assay Compound_Treatment->Release_Assay

Workflow for in vitro antiviral testing.
  • 4.2.1. Plaque Reduction Assay (PRA)

    • Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.

    • Procedure:

      • Confluent monolayers of Vero cells are infected with a known concentration of NDV.

      • The virus is allowed to adsorb, after which the inoculum is removed.

      • An overlay medium (e.g., agarose) containing various concentrations of this compound is added. This immobilizes the virus particles, ensuring that new infections are localized.

      • Plates are incubated to allow plaque formation.

      • Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

      • The IC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.[1][2]

  • 4.2.2. Viral Proliferation Assay

    • Principle: This assay quantifies the overall reduction in the production of new infectious virus particles.

    • Procedure:

      • Vero cells are infected with NDV in the presence of different concentrations of this compound.

      • After an incubation period, the supernatant containing progeny virions is collected.

      • The amount of virus in the supernatant is quantified, typically by TCID50 (50% tissue culture infective dose) assay or quantitative PCR.

      • The IC50 is the concentration that reduces the viral yield by 50%.[1][2]

  • 4.2.3. Virus Binding Inhibition Assay

    • Principle: This assay assesses if the compound can prevent the initial attachment of the virus to the host cells.

    • Procedure:

      • NDV is pre-incubated with various concentrations of this compound.

      • The virus-compound mixture is then added to chilled Vero cells and allowed to bind at a low temperature (e.g., 4°C) to prevent internalization.

      • Unbound virus is washed away.

      • The amount of bound virus is quantified (e.g., by qPCR of viral RNA after cell lysis).

      • The IC50 is the concentration that inhibits viral binding by 50%.[1]

  • 4.2.4. Virus Release Inhibition Assay

    • Principle: This assay specifically measures the compound's ability to block the release of newly formed virions from infected cells.

    • Procedure:

      • Vero cells are infected with NDV and incubated to allow viral replication.

      • Towards the end of the replication cycle, different concentrations of this compound are added to the culture medium.

      • After a further incubation period, the amount of virus released into the supernatant is quantified.

      • The IC50 is the concentration that reduces the amount of released virus by 50%.[1]

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Vero cells are seeded in a 96-well plate.

    • Cells are incubated with serial dilutions of this compound for a period that mirrors the antiviral assays.

    • MTT reagent is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance is measured with a spectrophotometer.

    • The CC50 (the concentration that reduces cell viability by 50%) is calculated. For this compound, no significant cytotoxicity was observed at concentrations up to 2500 µM.[1][2]

Future Directions

The potent in vitro activity and high selectivity index of this compound against a key paramyxovirus model make it a compelling candidate for further development. Future research should focus on:

  • Broad-spectrum activity: Evaluating its efficacy against other significant human and animal paramyxoviruses, such as human parainfluenza viruses (hPIVs), metapneumovirus, and respiratory syncytial virus (RSV), as well as influenza viruses.

  • In vivo studies: Assessing the pharmacokinetics, safety, and efficacy of this compound in relevant animal models of respiratory viral infections.

  • Resistance studies: Investigating the potential for viral resistance to develop against this inhibitor and characterizing any resistance-associated mutations.

  • Structural biology: Determining the co-crystal structure of this compound with its target neuraminidase to elucidate the precise binding interactions and guide further structure-activity relationship (SAR) studies for optimization.

This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers and developers to build upon in the quest for new and effective antiviral therapies.

References

Investigating the Inhibitory Effects of Neuraminidase-IN-X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to investigating the inhibitory effects of a novel neuraminidase inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Neuraminidase in Influenza and as a Therapeutic Target

Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a segmented RNA genome.[1] Two key glycoproteins on the viral surface, hemagglutinin (HA) and neuraminidase (NA), are critical for the viral life cycle.[2][3] Hemagglutinin facilitates viral entry by binding to sialic acid residues on the surface of host cells.[1] Neuraminidase, an exo-sialidase, is a glycoside hydrolase that cleaves the glycosidic linkages of neuraminic acids.[4][5] This enzymatic activity is crucial in the later stages of infection, specifically in promoting the release of progeny virions from the infected host cell.[1][3][6] By cleaving sialic acid residues from the host cell and the newly formed virions, neuraminidase prevents the aggregation of new virus particles and their attachment to the dying host cell, thereby facilitating the spread of the virus.[3][7]

The critical role of neuraminidase in viral propagation makes it a prime target for antiviral drug development.[7][8] Neuraminidase inhibitors (NIs) are designed to block the active site of the enzyme, preventing the cleavage of sialic acid and thus halting the release of new virions.[6][7] This guide provides a comprehensive overview of the experimental protocols and data analysis required to investigate the inhibitory effects of a novel, hypothetical neuraminidase inhibitor, designated here as Neuraminidase-IN-X.

Mechanism of Action of Neuraminidase Inhibitors

The fundamental mechanism of neuraminidase inhibitors is to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[6] By binding to the active site of the neuraminidase with high affinity, these inhibitors prevent the enzyme from cleaving sialic acid residues. As a result, newly formed virions remain tethered to the host cell surface, unable to spread and infect other cells.[6][7] This effectively curtails the progression of the infection.

Below is a diagram illustrating the influenza virus life cycle and the specific point of intervention for neuraminidase inhibitors.

Influenza_Lifecycle cluster_host_cell Host Cell Viral_Entry 1. Viral Entry (HA binds to Sialic Acid) Endocytosis 2. Receptor-Mediated Endocytosis Viral_Entry->Endocytosis Uncoating 3. Viral Uncoating (RNA release) Endocytosis->Uncoating Replication 4. Viral RNA Replication & Protein Synthesis Uncoating->Replication Assembly 5. Assembly of New Virions Replication->Assembly Budding 6. Viral Budding Assembly->Budding Release 7. Viral Release Budding->Release Released_Virions Released Progeny Virions Release->Released_Virions Virus Influenza Virus Virus->Viral_Entry Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., Neuraminidase-IN-X) Neuraminidase_Inhibitor->Release Inhibits

Caption: Influenza Virus Life Cycle and Neuraminidase Inhibitor Intervention Point.

Experimental Protocols for Assessing Inhibitory Effects

A thorough investigation of a novel neuraminidase inhibitor like Neuraminidase-IN-X requires a combination of enzymatic and cell-based assays.

Fluorometric Neuraminidase Inhibition Assay

This assay directly measures the enzymatic activity of neuraminidase and its inhibition. A commonly used substrate is 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[8]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 33.3 mM MES buffer (pH 6.0) containing 4 mM CaCl₂.[8]

    • Enzyme Solution: Prepare a stock solution of purified influenza neuraminidase in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.

    • Substrate Solution: Prepare a stock solution of MUNANA in assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of Neuraminidase-IN-X in assay buffer.

    • Stop Solution: 0.1 M Glycine-NaOH buffer (pH 10.7).

  • Assay Procedure (96-well plate format):

    • To each well of a black 96-well plate, add 50 µL of the enzyme solution.

    • Add 50 µL of the serially diluted Neuraminidase-IN-X or assay buffer (for control wells) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Neuraminidase-IN-X relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

NI_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of Neuraminidase-IN-X Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C (30 min) Add_Inhibitor->Pre_Incubate Add_Substrate Add MUNANA Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (60 min) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for a Fluorometric Neuraminidase Inhibition Assay.

Cell-Based Viral Replication Assay

This assay evaluates the efficacy of Neuraminidase-IN-X in a more biologically relevant context by measuring the inhibition of viral replication in cell culture.

Methodology:

  • Cell Culture and Infection:

    • Plate Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with various concentrations of Neuraminidase-IN-X in infection medium (e.g., DMEM with TPCK-trypsin) for 1 hour at 37°C.

    • Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).

    • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh infection medium containing the corresponding concentrations of Neuraminidase-IN-X.

  • Incubation and Endpoint Measurement:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

    • The extent of viral replication can be determined by various methods, such as:

      • Plaque Assay: To quantify infectious virus particles.

      • TCID50 Assay: To determine the 50% tissue culture infective dose.

      • Quantitative PCR (qPCR): To measure viral RNA levels in the supernatant.

      • Hemagglutination (HA) Assay: To measure the amount of virus in the supernatant.

  • Data Analysis:

    • Calculate the reduction in viral titer or viral load at each concentration of Neuraminidase-IN-X compared to the untreated control.

    • Determine the effective concentration that inhibits 50% of viral replication (EC50).

Data Presentation of Inhibitory Activity

Quantitative data from inhibitory assays should be presented in a clear and structured format to allow for easy comparison. The following tables provide a template for presenting the inhibitory activity of Neuraminidase-IN-X, with comparative data for known neuraminidase inhibitors for context.

Table 1: In Vitro Neuraminidase Enzyme Inhibition

CompoundTarget NeuraminidaseIC50 (µM)[9]Ki (µM)[9]Assay Type
Neuraminidase-IN-X Influenza A (H1N1)[Experimental Value][Experimental Value]Fluorometric (MUNANA)
DANAC. perfringens13 ± 35.0 ± 0.9Capillary Nanogel Electrophoresis
Siastatin BC. perfringens28 ± 311 ± 1Capillary Nanogel Electrophoresis

Table 2: Cell-Based Antiviral Activity

CompoundVirus StrainCell LineEC50 (µM)Assay Endpoint
Neuraminidase-IN-X Influenza A/WSN/33 (H1N1)MDCK[Experimental Value]Plaque Reduction
OseltamivirInfluenza A (H1N1)MDCK[Literature Value]Plaque Reduction
ZanamivirInfluenza A (H1N1)MDCK[Literature Value]Plaque Reduction

Visualizing the Logical Pathway of Inhibition

The inhibitory effect of Neuraminidase-IN-X can be visualized as a logical cascade of events, starting from the binding of the inhibitor to the enzyme and culminating in the prevention of viral spread.

Inhibition_Pathway Inhibitor_Binding Neuraminidase-IN-X binds to the active site of Neuraminidase Enzyme_Inhibition Neuraminidase enzymatic activity is blocked Inhibitor_Binding->Enzyme_Inhibition Cleavage_Prevention Cleavage of terminal sialic acid is prevented Enzyme_Inhibition->Cleavage_Prevention Virus_Tethering Progeny virions remain tethered to the host cell surface Cleavage_Prevention->Virus_Tethering Release_Blockade Release of new virus particles is blocked Virus_Tethering->Release_Blockade Spread_Prevention Spread of infection to new host cells is prevented Release_Blockade->Spread_Prevention

Caption: Logical Pathway of Neuraminidase Inhibition by Neuraminidase-IN-X.

Conclusion

The investigation of novel neuraminidase inhibitors like the hypothetical Neuraminidase-IN-X is a critical component of pandemic preparedness and the ongoing effort to combat seasonal influenza. A systematic approach employing both enzymatic and cell-based assays is essential to fully characterize the inhibitory potential of such compounds. The detailed protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to effectively evaluate new therapeutic candidates targeting influenza neuraminidase. The ultimate goal is the development of potent and broad-spectrum antiviral agents that can be deployed to mitigate the impact of influenza virus infections.

References

Understanding the Cytotoxicity of Neuraminidase-IN-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity profile of Neuraminidase-IN-13, a potent neuraminidase inhibitor with significant antiviral activity. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and evaluation workflow.

Quantitative Cytotoxicity and Antiviral Activity

This compound has demonstrated a favorable safety profile with low cytotoxicity in cellular assays.[1] The 50% cytotoxic concentration (CC50) is greater than 2500 μM, indicating a high tolerance in Vero cells.[1] In contrast, its antiviral efficacy is observed at much lower concentrations, highlighting a promising therapeutic window. The compound effectively inhibits Newcastle Disease Virus (NDV) infection by impeding the release of viral particles from infected cells.[1]

The key quantitative metrics for this compound are summarized in the table below:

ParameterValueCell LineVirus StrainDescriptionReference
CC50 > 2500 μMVeroN/A50% Cytotoxic Concentration[1]
IC50 (Plaque Formation) 0.06 μMVeroNDV La Sota50% Inhibitory Concentration of viral plaque formation[1]
IC50 (Viral Proliferation) 0.04 μMVeroNDV50% Inhibitory Concentration of viral proliferation[1]
IC50 (Virus Binding) 4 μMVeroNDV50% Inhibitory Concentration of virus binding to cells[1]
IC50 (Virus Release) 0.09 μMVeroNDV50% Inhibitory Concentration of virus release from cells[1]

Experimental Protocols

The evaluation of a compound's cytotoxicity and antiviral activity involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques, which are localized areas of cell death.

Protocol:

  • Cell Monolayer Preparation: Seed cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayer with PBS. Incubate the cells with a viral suspension (e.g., NDV) at a known multiplicity of infection (MOI) for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Overlay the monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the mechanism of action of neuraminidase inhibitors.

Cytotoxicity_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Vero cells) CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Solubilization 7. Solubilize Formazan MTT->Solubilization Readout 8. Read Absorbance (570nm) Solubilization->Readout Calculation 9. Calculate % Cell Viability Readout->Calculation CC50 10. Determine CC50 Value Calculation->CC50 Apoptosis_Investigation_Logic Infection Virus-Infected Cells Treatment_Group Treat with This compound Infection->Treatment_Group Control_Group Untreated Control Infection->Control_Group Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI staining) Treatment_Group->Apoptosis_Assay Control_Group->Apoptosis_Assay Outcome_Treated Reduced Apoptosis Apoptosis_Assay->Outcome_Treated Expected Result Outcome_Control Increased Apoptosis Apoptosis_Assay->Outcome_Control Expected Result

References

Methodological & Application

Application Notes and Protocols for Neuraminidase Inhibition Assay Using a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation.[1][2][3] Its enzymatic activity, which involves the cleavage of terminal sialic acid residues, makes it a prime target for antiviral drug development.[4][5] Neuraminidase inhibitors (NAIs) effectively block this enzymatic function, preventing viral spread.[1][2] This document provides a detailed protocol for performing a neuraminidase inhibition assay, a fundamental tool for evaluating the efficacy of novel NAIs, such as the hypothetical compound Neuraminidase-IN-13.

The most widely used method for assessing NA susceptibility to inhibitors is the fluorescence-based neuraminidase inhibition assay.[6][7] This assay utilizes the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by the neuraminidase enzyme, it releases the fluorescent product 4-methylumbelliferone (4-MU).[6][7] The intensity of the fluorescent signal is directly proportional to the NA activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[7]

Principle of the Assay

The neuraminidase inhibition assay quantifies the ability of a test compound to inhibit the enzymatic activity of neuraminidase. The fundamental principle involves the enzymatic cleavage of a substrate that produces a detectable signal. In this protocol, we focus on a fluorescence-based assay using MUNANA as the substrate.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Neuraminidase Neuraminidase (Enzyme) Product 4-Methylumbelliferone (4-MU) (Fluorescent Product) Neuraminidase->Product cleaves MUNANA MUNANA (Non-fluorescent Substrate) MUNANA->Product Inhibitor This compound Inhibitor->Neuraminidase binds & inhibits

Caption: Mechanism of the fluorescence-based neuraminidase inhibition assay.

Data Presentation

The inhibitory activity of this compound is quantified by determining its IC50 value. This is typically done by performing the assay with a serial dilution of the inhibitor and measuring the corresponding neuraminidase activity. The results are then plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve. For comparison, the IC50 values of known neuraminidase inhibitors are often determined in parallel.

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound and Control Compounds against Different Influenza Virus Strains

Virus StrainNeuraminidase SubtypeThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/California/07/2009H1N1pdm091.50.80.5
A/Victoria/361/2011H3N22.31.20.9
B/Wisconsin/1/2010B (Yamagata lineage)25.830.11.2
A/H5N1/Vietnam/1203/04H5N10.90.50.4

Experimental Protocols

This section provides a detailed methodology for conducting a fluorescence-based neuraminidase inhibition assay. Commercially available kits, such as the NA-Fluor™ Influenza Neuraminidase Assay Kit, provide standardized reagents and protocols.[8][9]

Materials and Reagents
  • Neuraminidase Source: Purified recombinant neuraminidase or influenza virus isolates.

  • This compound: Test inhibitor, prepared as a stock solution in an appropriate solvent (e.g., DMSO).

  • Control Inhibitors: Oseltamivir carboxylate, Zanamivir (prepare stock solutions).[6]

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6]

  • Assay Buffer: 33.3 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl₂, pH 6.5.[6][10]

  • Stop Solution: 11 mL of absolute ethanol mixed with 2.225 mL of 0.824 M NaOH.[6]

  • Fluorescent Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.[6]

  • Plates: Black, flat-bottom 96-well microplates.

  • Equipment: Fluorometer (excitation: 355-368 nm, emission: 440-460 nm), incubator, multichannel pipettes.[6][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - Inhibitor Dilutions - Enzyme Solution - Substrate Solution Plate_Layout Design 96-Well Plate Layout: - Blanks - Controls (No Inhibitor) - Test Compound Wells Add_Inhibitor Add Inhibitor Dilutions to Plate Plate_Layout->Add_Inhibitor Add_Enzyme Add Neuraminidase Enzyme (or Virus) to Wells Add_Inhibitor->Add_Enzyme Incubate1 Incubate at Room Temperature (e.g., 30 min) Add_Enzyme->Incubate1 Add_Substrate Add MUNANA Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (e.g., 60 min) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) Add_Stop->Read_Fluorescence Calc_Inhibition Calculate Percent Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the neuraminidase inhibition assay.

Detailed Protocol

1. Preparation of Reagents:

  • Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl₂. Adjust the pH to 6.5 with NaOH. Filter sterilize the buffer.[6]

  • MUNANA Substrate (Working Solution): Prepare a stock solution of MUNANA (e.g., 10 mM in DMSO). Dilute the stock solution in assay buffer to the final working concentration (e.g., 100 µM). Protect from light.[12]

  • This compound and Control Inhibitors: Prepare a stock solution of each inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in assay buffer to cover a wide range of concentrations (e.g., from 100 µM to 0.5 nM).

  • Neuraminidase Enzyme: Dilute the neuraminidase enzyme or virus preparation in assay buffer to a concentration that yields a robust fluorescent signal within the linear range of the 4-MU standard curve. This concentration needs to be optimized for each enzyme/virus stock.

2. Assay Procedure:

  • Step 1: Add Inhibitors: To the wells of a black 96-well plate, add 50 µL of the serially diluted this compound and control inhibitors. For control wells (100% activity), add 50 µL of assay buffer. For blank wells (no enzyme activity), add 100 µL of assay buffer.

  • Step 2: Add Neuraminidase: Add 50 µL of the diluted neuraminidase enzyme to all wells except the blank wells.

  • Step 3: Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Step 4: Initiate Reaction: Add 50 µL of the MUNANA working solution to all wells to start the enzymatic reaction. The final volume in each well will be 150 µL.

  • Step 5: Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

  • Step 6: Stop Reaction: Add 50 µL of the stop solution to all wells to terminate the reaction.

  • Step 7: Read Fluorescence: Measure the fluorescence in a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

3. Data Analysis:

  • Step 1: Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Step 2: Calculate Percent Inhibition: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)]

  • Step 3: Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13]

Conclusion

The fluorescence-based neuraminidase inhibition assay is a robust and sensitive method for evaluating the potency of novel neuraminidase inhibitors like this compound.[7] Adherence to a standardized protocol is essential for obtaining reproducible and comparable results. This application note provides a comprehensive framework for researchers to perform this assay and contribute to the development of new antiviral therapies against influenza.

References

Application Notes and Protocols for Neuraminidase-IN-13 in a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of many viruses, including influenza and Newcastle Disease Virus (NDV), is crucial for the release of progeny virions from infected host cells.[1][2] This enzyme cleaves terminal sialic acid residues from the host cell surface, preventing the aggregation of newly formed virus particles and facilitating their spread.[1][2] The essential role of neuraminidase in the viral life cycle makes it a prime target for antiviral drug development.[2][3] Neuraminidase inhibitors function by blocking the active site of the enzyme, thus preventing the release of new viral particles and limiting the progression of the infection within the host.[3][4]

Neuraminidase-IN-13 is a potent neuraminidase inhibitor with demonstrated antiviral activity.[5] It has been shown to significantly inhibit the infection of Vero cells by Newcastle Disease Virus (NDV) by preventing the release of viral particles.[5] This document provides a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy. The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for assessing the antiviral activity of chemical compounds.[6][7][8]

Principle of the Plaque Reduction Assay

A plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[8] In the presence of an effective antiviral agent, the number and/or size of the plaques will be reduced in a dose-dependent manner.[9] By comparing the number of plaques in treated and untreated virus-infected cell cultures, the concentration of the compound that inhibits plaque formation by 50% (IC50) can be determined.

Materials and Reagents

  • Cells and Virus:

    • Madin-Darby Canine Kidney (MDCK) cells (or Vero cells for NDV)[5][10]

    • Influenza virus or Newcastle Disease Virus (NDV) stock of known titer (Plaque Forming Units/mL, PFU/mL)

  • Media and Buffers:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for cell growth)

    • Serum-Free DMEM (for washing)

    • Virus Growth Medium (VGM): Serum-Free DMEM supplemented with 1 µg/mL TPCK-treated trypsin and 1% Penicillin-Streptomycin[9]

    • Phosphate Buffered Saline (PBS), sterile

  • Inhibitor:

    • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

    • Positive Control Inhibitor (e.g., Oseltamivir Carboxylate)

  • Overlay Medium:

    • 2X Minimum Essential Medium (MEM)

    • 1.6% Agarose or Avicel® RC-581[6]

  • Staining Solution:

    • Crystal Violet solution (0.5% w/v in 20% ethanol)[11]

  • Labware:

    • 12-well cell culture plates

    • Sterile microcentrifuge tubes

    • Serological pipettes and pipette tips

Experimental Protocol

Day 1: Cell Seeding
  • Trypsinize and count MDCK cells.

  • Seed the cells into 12-well plates at a density of 4 x 10^5 cells/well in 1 mL of complete growth medium.[12]

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for the formation of a confluent monolayer.

Day 2: Virus Infection and Inhibitor Treatment
  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and the positive control inhibitor in VGM. A suggested starting range for this compound could be from 0.001 µM to 10 µM, based on its reported IC50 of 0.06 µM against NDV.[5]

  • Prepare Virus Inoculum: Dilute the virus stock in VGM to a concentration that will yield 50-100 PFU per well. The optimal virus concentration should be determined empirically through a prior virus titration experiment.[13]

  • Infection and Treatment:

    • Aspirate the growth medium from the confluent MDCK cell monolayers.

    • Wash the monolayers once with 1 mL of serum-free DMEM.

    • Add 200 µL of the prepared virus inoculum to each well.

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption. Rock the plates gently every 15 minutes.[9]

  • Overlay Application:

    • Following the incubation, do not remove the virus inoculum.

    • Add 1 mL of the prepared overlay medium containing the different concentrations of this compound (or control inhibitor/no inhibitor) to the respective wells.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until plaques are visible.

Day 4/5: Plaque Staining and Counting
  • Fixation: Add 1 mL of 4% formaldehyde to each well and incubate for at least 1 hour at room temperature to fix the cells and inactivate the virus.

  • Staining:

    • Carefully remove the overlay medium.

    • Add 0.5 mL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[11]

    • Gently wash the wells with tap water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

Data Presentation and Analysis

The antiviral activity of this compound is determined by calculating the percentage of plaque reduction for each concentration of the inhibitor compared to the untreated virus control.

Percentage of Plaque Reduction (%) = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

The IC50 value, the concentration of the inhibitor that reduces the number of plaques by 50%, can be determined by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Example Data for Plaque Reduction Assay with this compound and Oseltamivir Carboxylate

Inhibitor Concentration (µM)Mean Plaque Count (this compound)Plaque Reduction (%)Mean Plaque Count (Oseltamivir Carboxylate)Plaque Reduction (%)
0 (Virus Control)850880
0.001788.2826.8
0.015535.36031.8
0.054052.94548.9
0.12570.63065.9
1594.1890.9
100100198.9
IC50 (µM) ~0.045 ~0.052

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary. The IC50 for this compound against NDV has been reported as 0.06 µM.[5]

Visualizations

Mechanism of Neuraminidase Action and Inhibition

G cluster_cell Infected Host Cell ProgenyVirus New Virion SialicAcid Sialic Acid Receptor ProgenyVirus->SialicAcid HA Binding Neuraminidase Viral Neuraminidase ProgenyVirus->Neuraminidase HostCell Host Cell Membrane VirusRelease Virus Release & Spread SialicAcid->VirusRelease Enables NA_Inhibitor This compound NA_Inhibitor->Neuraminidase Neuraminidase->SialicAcid Cleavage

Caption: Mechanism of viral release and its inhibition by this compound.

Experimental Workflow for Plaque Reduction Assay

G Start Start SeedCells Day 1: Seed MDCK Cells in 12-well Plates Start->SeedCells Incubate1 Incubate Overnight (37°C, 5% CO2) SeedCells->Incubate1 PrepareReagents Day 2: Prepare Virus Inoculum & Inhibitor Dilutions Incubate1->PrepareReagents InfectCells Infect Cell Monolayer (1 hour) PrepareReagents->InfectCells AddOverlay Add Agarose/Avicel Overlay with Inhibitor InfectCells->AddOverlay Incubate2 Incubate for 48-72 hours AddOverlay->Incubate2 FixCells Day 4/5: Fix Cells Incubate2->FixCells StainPlaques Stain with Crystal Violet FixCells->StainPlaques CountPlaques Count Plaques StainPlaques->CountPlaques AnalyzeData Calculate % Inhibition & IC50 CountPlaques->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow of the plaque reduction assay.

References

Application Notes and Protocols for Neuraminidase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-13 is a potent inhibitor of neuraminidase with demonstrated antiviral activity, particularly against Newcastle Disease Virus (NDV), a member of the Paramyxoviridae family.[1] This document provides detailed protocols for in vitro experimental designs to characterize the inhibitory activity of this compound. The protocols are designed to be adaptable for researchers in virology, drug discovery, and related fields.

Neuraminidases are enzymes that cleave sialic acid residues from glycoproteins and are crucial for the release of progeny virions from infected host cells.[2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment of viral infections, most notably influenza.[3] this compound offers a valuable tool for studying the role of neuraminidase in the viral life cycle and for the development of novel antiviral therapeutics.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Newcastle Disease Virus (NDV)

Assay TypeVirus StrainCell LineIC50 (µM)Reference
Plaque FormationNDV La SotaVero0.06[1]
Viral ProliferationNDVVero0.04[1]
Virus BindingNDVVero4[1]
Virus ReleaseNDVVero0.09[1]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Reference
Not specified>2500[1]

Signaling Pathway and Mechanism of Action

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells and on newly formed virions. This leads to the aggregation of virus particles at the cell surface and inhibits their release, thereby limiting the spread of infection.

neuraminidase_inhibition cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Mechanism of Inhibition Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Progeny Virion Budding Replication->Budding Release Virus Release Budding->Release Neuraminidase Neuraminidase Enzyme Release->Virus Spread of Infection SialicAcid Sialic Acid Residue Neuraminidase->SialicAcid Cleavage Neuraminidase_IN_13 This compound Neuraminidase_IN_13->Neuraminidase Inhibition

Caption: Mechanism of neuraminidase inhibition by this compound.

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against a neuraminidase-expressing virus, such as NDV. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle:

Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzyme activity is reduced, leading to a decrease in fluorescence.

assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare serial dilutions of This compound C Pre-incubate this compound with virus at 37°C for 30 min A->C B Prepare diluted virus stock (Neuraminidase source) B->C D Add MUNANA substrate C->D E Incubate at 37°C for 60 min D->E F Stop reaction with stop solution E->F G Measure fluorescence (Ex: 355 nm, Em: 460 nm) F->G H Calculate IC50 value G->H

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Materials and Reagents:

  • This compound

  • Neuraminidase-containing virus stock (e.g., NDV)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (Sigma-Aldrich)

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5[1]

  • Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7[1]

  • 96-well black, flat-bottom microplates

  • Microplate fluorometer

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of concentrations for testing.

  • Prepare Virus Dilution:

    • Dilute the virus stock in Assay Buffer. The optimal dilution should be determined empirically to yield a robust fluorescent signal without being in the substrate-limiting range.

  • Assay Plate Setup:

    • Add 10 µL of each this compound dilution to triplicate wells of a 96-well plate.

    • Include wells for a positive control (virus + Assay Buffer, no inhibitor) and a negative control (Assay Buffer only, no virus or inhibitor).

  • Pre-incubation:

    • Add 10 µL of the diluted virus solution to each well containing the inhibitor and the positive control wells.

    • Incubate the plate at 37°C for 30 minutes.[1]

  • Enzymatic Reaction:

    • Prepare a working solution of MUNANA in Assay Buffer (e.g., 100 µM).

    • Add 30 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.[1]

  • Stopping the Reaction:

    • Add 150 µL of Stop Solution to each well.[1]

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the ability of this compound to inhibit viral replication in a cell culture model, as measured by the reduction in the number of viral plaques.

Principle:

Viruses that cause cell lysis can form plaques in a confluent monolayer of susceptible cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques.

plaque_reduction_workflow cluster_infection_phase Infection cluster_treatment_phase Treatment and Incubation cluster_visualization_phase Visualization and Analysis A Seed susceptible cells (e.g., Vero) in 6-well plates B Incubate to form a confluent monolayer A->B C Infect cells with a known titer of virus B->C D Remove viral inoculum C->D E Add overlay medium containing serial dilutions of this compound D->E F Incubate for 3-5 days to allow plaque formation E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count the number of plaques G->H I Calculate the percentage of plaque reduction and determine the IC50 H->I

Caption: Workflow for the plaque reduction assay.

Materials and Reagents:

  • This compound

  • NDV or other susceptible virus

  • Vero cells (or another susceptible cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium with low concentration of carboxymethyl cellulose or agar)

  • Crystal violet staining solution

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Virus Infection:

    • When the cell monolayer is confluent, aspirate the growth medium and wash the cells with serum-free medium.

    • Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the overlay medium.

    • After the virus adsorption period, remove the viral inoculum and wash the cells.

    • Add 2 mL of the overlay medium containing the different concentrations of this compound to the respective wells.

    • Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the inhibitor concentration.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions, including the virus strain, cell line, and instrumentation used. It is recommended to perform preliminary experiments to determine the optimal parameters for your system. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]

References

Application Notes and Protocols for Neuraminidase-IN-13 in Newcastle Disease Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neuraminidase-IN-13, a potent neuraminidase inhibitor, in the context of Newcastle Disease Virus (NDV) research. Detailed protocols for key in vitro experiments are provided to facilitate the evaluation of its antiviral properties.

Introduction

This compound (also referred to as compound 10 in associated literature) is a sialic acid derivative that demonstrates significant inhibitory activity against the hemagglutinin-neuraminidase (HN) protein of Newcastle Disease Virus.[1][2] The HN protein is a crucial surface glycoprotein for NDV, possessing both hemagglutinin activity (for binding to host cell receptors) and neuraminidase activity (for releasing progeny virions from infected cells). By targeting the neuraminidase function, this compound effectively prevents the release of newly formed viral particles from infected cells, thereby inhibiting the spread of the virus.[2][3] This compound has shown high potency in vitro with low cytotoxicity, making it a valuable tool for studying NDV replication and for the development of novel antiviral therapeutics.[1][3]

Mechanism of Action

This compound acts as a competitive inhibitor of the NDV neuraminidase enzyme. The neuraminidase function is essential for cleaving sialic acid residues on the surface of infected cells, which allows for the efficient release of progeny virions. By blocking this activity, this compound traps the newly formed virus particles on the cell surface, preventing their spread to neighboring cells and thus halting the progression of the infection.[2][3]

G cluster_virus_lifecycle NDV Replication Cycle cluster_inhibition Inhibition by this compound Attachment 1. Virus Attachment (HN binds sialic acid) Entry 2. Virus Entry & Replication Attachment->Entry Assembly 3. Progeny Virus Assembly Entry->Assembly Budding 4. Virus Budding Assembly->Budding Release 5. Virus Release (NA cleaves sialic acid) Budding->Release Spread 6. Infection Spread Release->Spread BlockedRelease Virus Release Blocked Inhibitor This compound Inhibitor->Release BlockedRelease->Spread

Caption: Mechanism of action of this compound in inhibiting NDV replication.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound against the Newcastle Disease Virus La Sota strain have been quantified in Vero cells. The following tables summarize the key inhibitory and cytotoxicity concentrations.

ParameterIC50 (µM)Description
Neuraminidase Inhibition 0.03 - 0.06Concentration required to inhibit the enzymatic activity of NDV neuraminidase by 50%.[1]
Plaque Formation 0.06Concentration required to reduce the number of viral plaques by 50%.[3]
Viral Proliferation 0.04Concentration required to inhibit the overall replication of the virus by 50%.[3]
Virus Binding 4.0Concentration required to inhibit the binding of the virus to host cells by 50%.[3]
Virus Release 0.09Concentration required to inhibit the release of progeny virions from infected cells by 50%.[3]
ParameterCC50 (µM)Description
Cytotoxicity >2500Concentration required to cause a 50% reduction in the viability of Vero cells.[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound against Newcastle Disease Virus are provided below.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells (Vero cells), which is essential for differentiating antiviral effects from cytotoxic effects.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the different concentrations of the compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

G start Start seed_cells Seed Vero cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for the cytotoxicity assay.

Neuraminidase Inhibition (NI) Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of NDV neuraminidase.

Materials:

  • Purified Newcastle Disease Virus (e.g., La Sota strain)

  • This compound

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black plate, add the diluted compound and a fixed amount of purified NDV.

  • Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Add the MUNANA substrate to each well to start the enzymatic reaction.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

  • Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a fluorometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition against the compound concentration.

G start Start prepare_compound Prepare serial dilutions of This compound start->prepare_compound mix_virus_compound Mix diluted compound with purified NDV prepare_compound->mix_virus_compound incubate1 Incubate 30 min at 37°C mix_virus_compound->incubate1 add_substrate Add MUNANA substrate incubate1->add_substrate incubate2 Incubate 1h at 37°C add_substrate->incubate2 add_stop_solution Add stop solution incubate2->add_stop_solution read_fluorescence Measure fluorescence add_stop_solution->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Neuraminidase Inhibition (NI) assay.

Plaque Reduction Assay

This assay evaluates the ability of this compound to inhibit the overall replication and spread of NDV, leading to a reduction in the formation of viral plaques.

Materials:

  • Vero cells

  • Newcastle Disease Virus (e.g., La Sota strain)

  • This compound

  • DMEM with 2% FBS

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of NDV and infect the cell monolayers for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Prepare an overlay medium containing different concentrations of this compound.

  • Add the overlay medium to the infected cells and incubate for 3-5 days at 37°C in a 5% CO2 atmosphere until plaques are visible.

  • Fix the cells with 10% formalin.

  • Stain the cells with crystal violet solution and wash with water.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Virus Release Assay

This assay specifically measures the effect of this compound on the release of new virus particles from infected cells.

Materials:

  • Vero cells

  • Newcastle Disease Virus

  • This compound

  • DMEM with 2% FBS

  • Hemagglutination (HA) assay reagents (e.g., chicken red blood cells) or RT-qPCR reagents for viral RNA quantification.

Procedure:

  • Infect confluent monolayers of Vero cells with NDV at a high multiplicity of infection (MOI) for 1 hour.

  • Wash the cells to remove unadsorbed virus and add fresh medium.

  • After a suitable incubation period (e.g., 8-12 hours), replace the medium with fresh medium containing serial dilutions of this compound.

  • Continue incubation for another 12-16 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of virus released into the supernatant using a hemagglutination (HA) assay or by RT-qPCR for viral RNA.

  • Calculate the 50% inhibitory concentration (IC50) for virus release based on the reduction in virus titer in the supernatant.

These application notes and protocols are intended to serve as a guide for researchers. It is recommended to optimize the conditions for specific laboratory settings and virus strains.

References

Neuraminidase-IN-13 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-13 is a potent inhibitor of neuraminidase, an essential enzyme for the proliferation of many viruses, including the influenza virus. By blocking the active site of neuraminidase, this inhibitor prevents the release of new viral particles from infected host cells, thereby curbing the spread of infection.[1][2] These application notes provide detailed protocols for the preparation, storage, and use of this compound in common experimental assays.

Chemical and Physical Properties

While specific details for this compound are not publicly available, general properties for similar small molecule inhibitors are provided below as a guideline.

PropertyValueSource
Molecular Formula C₁₇H₁₃FN₂O₂[3]
Molecular Weight 296.30 g/mol [3]
Purity >98% (typical)General Small Molecule Inhibitors
Appearance Solid Powder[3]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity. The following are recommended guidelines.

Stock Solution Preparation (10 mM in DMSO)
  • Pre-treatment: Before opening, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the initial stock solution due to the likely hydrophobic nature of the compound.[4][5][6]

  • Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to a 1 mg vial, add 337.5 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved.

Working Solution Preparation

Working solutions should be prepared by diluting the stock solution in an appropriate assay buffer. A common buffer for neuraminidase assays is MES buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[7][8]

Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid potential interference with the experimental results.[9][10]

Storage Conditions
Solution TypeStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a desiccator to protect from moisture.
4°C2 years
DMSO Stock Solution (10 mM) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthProtect from light.
Aqueous Working Solutions 2-8°CUse within 24 hoursPrepare fresh before each experiment.

These storage recommendations are based on general guidelines for similar neuraminidase inhibitors and should be validated for optimal performance.[3]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays and is suitable for determining the IC₅₀ value of this compound.[3][7][11][12] The assay utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

  • This compound

  • Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant influenza neuraminidase)

  • MUNANA substrate

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black 96-well plates

  • Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare serial dilutions of this compound in Assay Buffer C Add 25 µL of diluted inhibitor to wells A->C B Dilute Neuraminidase enzyme in Assay Buffer D Add 25 µL of diluted enzyme to wells (Final Volume: 50 µL) B->D C->D E Incubate at 37°C for 30 minutes D->E F Add 50 µL of MUNANA substrate solution E->F G Incubate at 37°C for 60 minutes (protect from light) F->G H Add 100 µL of Stop Solution G->H I Read fluorescence on a plate reader (Ex: 360 nm, Em: 450 nm) H->I J Calculate % inhibition and determine IC50 I->J

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a series of dilutions of this compound in Assay Buffer at 2x the final desired concentrations. A typical starting concentration for the highest dose might be 2 µM, with serial dilutions down to the pM range.

  • Prepare Enzyme Solution:

    • Dilute the neuraminidase enzyme in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This should be predetermined in a separate enzyme titration experiment.

  • Assay Plate Setup:

    • Add 25 µL of each this compound dilution to the wells of a black 96-well plate.

    • Include wells for a positive control (enzyme only, no inhibitor) and a negative control (Assay Buffer only, no enzyme).

    • Add 25 µL of the diluted enzyme solution to all wells except the negative control wells.

    • Gently tap the plate to mix and incubate at 37°C for 30 minutes.

  • Substrate Addition and Reaction:

    • Prepare a 200 µM working solution of MUNANA in Assay Buffer.

    • Add 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction and Reading:

    • Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Inhibition of Viral Release

Neuraminidase plays a critical role in the influenza virus life cycle by cleaving sialic acid residues from the surface of infected cells and newly formed virions.[2][13] This action is necessary for the release of progeny viruses and the prevention of viral aggregation.[14][15] this compound, as a neuraminidase inhibitor, blocks this process.

G cluster_cell Infected Host Cell cluster_cycle Viral Replication Cycle cluster_inhibition Mechanism of Inhibition cluster_outcome Outcome Entry Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Progeny_Virion Progeny Virion Budding->Progeny_Virion New virus particle forms Neuraminidase Neuraminidase Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid cleaves Release_Blocked Viral Release Blocked This compound This compound This compound->Neuraminidase binds to active site Infection_Spread_Stopped Spread of Infection Halted Release_Blocked->Infection_Spread_Stopped Aggregation Virion Aggregation Aggregation->Infection_Spread_Stopped

Caption: Inhibition of viral release by this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal in Assay - Insufficient enzyme concentration- Inactive enzyme- Substrate degradation- Titrate enzyme to determine optimal concentration.- Ensure proper storage of enzyme.- Prepare MUNANA solution fresh and protect from light.
High Background Signal - Contaminated reagents- Autofluorescence of compounds- Use fresh, high-purity reagents.- Run a control with the compound but without the enzyme to check for autofluorescence.
Poor Curve Fit (IC₅₀) - Inappropriate inhibitor concentrations- Pipetting errors- Adjust the dilution series to better bracket the IC₅₀.- Ensure accurate and consistent pipetting.
Inconsistent Results - Repeated freeze-thaw of stock solution- Inconsistent incubation times- Aliquot stock solutions to avoid freeze-thaw cycles.- Use a calibrated timer for all incubations.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemical reagents.

  • This compound is for research use only and not for human or veterinary use.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer: The information provided in these application notes is intended for guidance only. Protocols should be optimized and validated by the end-user for their specific experimental conditions.

References

Application Notes and Protocols: Click Chemistry Applications of Neuraminidase-IN-13 in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neuraminidase-IN-13 in bioconjugation via click chemistry. Detailed protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are provided, along with data on the properties of this compound and visualizations of experimental workflows.

Introduction to this compound

This compound is a potent inhibitor of neuraminidase, an enzyme crucial for the replication of influenza viruses.[1] Beyond its antiviral properties, this compound is a valuable tool in chemical biology and drug development due to the presence of an azide functional group in its structure.[1] This azide moiety allows for its covalent attachment to a wide range of molecules containing a compatible alkyne or strained cyclooctyne group through a highly efficient and specific reaction known as "click chemistry".[1] This process of bioconjugation enables the development of targeted therapeutics, diagnostic probes, and other advanced research tools.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueCell Line / ConditionsReference
IC₅₀ (Plaque Formation Inhibition) 0.06 μMNDV La Sota strain[1]
IC₅₀ (Viral Proliferation Inhibition) 0.04 μMNDV[1]
IC₅₀ (Virus Binding Inhibition) 4 μMVero cells[1]
IC₅₀ (Virus Release Inhibition) 0.09 μMVero cells[1]
CC₅₀ (Cytotoxicity) > 2500 μMNot specified[1]

Bioconjugation Strategies using Click Chemistry

Click chemistry offers a modular and highly efficient approach for bioconjugation. The azide group on this compound can react with an alkyne-functionalized molecule to form a stable triazole linkage. Two primary methods are employed for this purpose:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions and is widely used for bioconjugation in vitro.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC suitable for applications in living systems.

Experimental Protocols

The following are detailed protocols for the bioconjugation of this compound to an alkyne-containing molecule of interest (e.g., a fluorescent probe, a protein, or an antibody) using both CuAAC and SPAAC methods.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Functionalized Protein

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

  • This compound

  • Alkyne-functionalized protein (in a copper-compatible buffer such as phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Degassed, deionized water

  • Amicon Ultra centrifugal filters or equivalent for purification

  • Reaction tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mg/mL solution of the alkyne-functionalized protein in degassed PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized protein to a final concentration of 1 mg/mL.

    • Add this compound to a final concentration that is 10-20 fold molar excess over the protein.

    • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification of the Conjugate:

    • Remove unreacted this compound and catalyst components by buffer exchange using an Amicon Ultra centrifugal filter with a molecular weight cutoff appropriate for the protein.

    • Wash the conjugate with PBS three times.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (which should show a shift in the molecular weight of the protein), mass spectrometry, or functional assays relevant to the conjugated protein.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Functionalized Antibody

This protocol outlines the copper-free conjugation of this compound to an antibody functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • This compound

  • DBCO-functionalized antibody (in PBS, pH 7.4)

  • DMSO

  • Reaction tubes

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 5 mg/mL solution of the DBCO-functionalized antibody in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized antibody.

    • Add this compound to a final concentration that is 5-10 fold molar excess over the antibody. The final concentration of DMSO in the reaction should be kept below 10% to avoid denaturation of the antibody.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 4-12 hours, or at 4°C for 24-48 hours. The reaction progress can be monitored by LC-MS if desired.

  • Purification of the Conjugate:

    • Purify the antibody-Neuraminidase-IN-13 conjugate from unreacted small molecules using a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with PBS.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy (to determine the degree of labeling if this compound has a distinct absorbance), and functional assays to ensure the antibody's binding affinity is retained.

Visualizations

Experimental Workflow Diagrams

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_incubation 3. Incubation cluster_purification 4. Purification cluster_product 5. Final Product A This compound (Azide) E Mix Components in Buffer A->E B Alkyne-Molecule (Protein, Probe, etc.) B->E C CuSO4 / THPTA (Catalyst) C->E D Sodium Ascorbate (Reducing Agent) D->E F Incubate at RT (1-4 hours) E->F Initiate Reaction G Purify via Centrifugal Filtration F->G H Bioconjugate G->H SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_incubation 3. Incubation cluster_purification 4. Purification cluster_product 5. Final Product A This compound (Azide) C Mix Components in Buffer (e.g., PBS) A->C B Strained Alkyne Molecule (e.g., DBCO-Antibody) B->C D Incubate at RT or 4°C (4-48 hours) C->D E Purify via Size-Exclusion Chromatography D->E F Bioconjugate E->F Bioconjugation_Concept cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_product Product Neuraminidase This compound (with Azide group) Click CuAAC or SPAAC Neuraminidase->Click Molecule Molecule of Interest (with Alkyne group) Molecule->Click Bioconjugate Stable Bioconjugate (this compound linked to Molecule) Click->Bioconjugate Forms Triazole Linkage

References

Application Notes and Protocols: Neuraminidase-IN-13 Functional Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a functional assay to evaluate the inhibitory activity of Neuraminidase-IN-13 against neuraminidase, an essential enzyme for the propagation of many viruses, including influenza.

Introduction

Neuraminidase, also known as sialidase, is a class of enzymes that cleave sialic acid residues from glycoproteins and glycolipids.[1][2] In enveloped viruses like influenza, neuraminidase plays a crucial role in the release of progeny virions from infected host cells, preventing their aggregation and facilitating their spread.[3][4] By cleaving terminal sialic acid residues from host cell receptors and newly formed virions, the enzyme ensures the efficient elution of new virus particles.[4] This critical function makes neuraminidase a prime target for antiviral drug development.[5][6] Neuraminidase inhibitors act by blocking the active site of the enzyme, thereby preventing the release and spread of the virus.[7]

This document outlines a robust, fluorescence-based functional assay to quantify the inhibitory potential of a novel compound, this compound. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the highly fluorescent compound 4-methylumbelliferone (4-MU).[8][9] The resulting fluorescence intensity is directly proportional to the neuraminidase activity. By measuring the reduction in fluorescence in the presence of this compound, its inhibitory potency can be accurately determined.

Signaling Pathway of Neuraminidase Action

The following diagram illustrates the enzymatic action of neuraminidase and the mechanism of its inhibition, which forms the basis of this functional assay.

Neuraminidase_Action cluster_0 Viral Release Cascade cluster_1 Inhibition Pathway MUNANA MUNANA (Substrate) Cleavage Enzymatic Cleavage MUNANA->Cleavage NA Neuraminidase (Enzyme) NA->Cleavage Inhibited_NA Inhibited Neuraminidase NA->Inhibited_NA MU 4-Methylumbelliferone (Fluorescent Product) Cleavage->MU Cleavage->Inhibited_NA Inhibition Inhibitor This compound Inhibitor->Inhibited_NA

Caption: Mechanism of the fluorometric neuraminidase assay.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the this compound functional assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Substrate, Inhibitor Dilutions) start->prep_reagents plate_layout Design Plate Layout (Controls, Blanks, Test Compound) prep_reagents->plate_layout add_inhibitor Add this compound and Controls to Plate plate_layout->add_inhibitor add_enzyme Add Neuraminidase Enzyme add_inhibitor->add_enzyme pre_incubation Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubation add_substrate Add MUNANA Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_plate Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the neuraminidase inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Neuraminidase (from Clostridium perfringens)Sigma-AldrichN2876
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)Sigma-AldrichM8639
This compoundIn-house/Custom SynthesisN/A
Oseltamivir Carboxylate (Positive Control)Toronto Research ChemicalsO775500
96-well black, flat-bottom microplatesCorning3603
MES HydrateSigma-AldrichM8250
Calcium Chloride (CaCl₂)Sigma-AldrichC1016
Sodium Hydroxide (NaOH)Sigma-AldrichS8045
Ethanol, AbsoluteSigma-AldrichE7023
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Deionized WaterMilliporeMilli-Q

Experimental Protocols

Reagent Preparation
  • Assay Buffer (1x): Prepare a solution of 32.5 mM MES and 4 mM CaCl₂ in deionized water. Adjust the pH to 6.5 with 1 M NaOH. Filter sterilize and store at 4°C.

  • MUNANA Substrate (2x): Prepare a 200 µM working solution of MUNANA in Assay Buffer. Protect from light and prepare fresh on the day of the assay.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

  • Positive Control (Oseltamivir Carboxylate): Prepare a 1 mM stock solution in deionized water and perform serial dilutions in Assay Buffer.

  • Neuraminidase Enzyme: Dilute the neuraminidase enzyme in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically.

  • Stop Solution: Prepare a solution of 0.14 M NaOH in 83% ethanol. Prepare fresh.

Assay Procedure
  • Plate Setup:

    • Add 25 µL of Assay Buffer to the "No Enzyme" and "No Inhibitor" control wells of a 96-well black microplate.

    • Add 25 µL of the various dilutions of this compound to the test wells.

    • Add 25 µL of the various dilutions of Oseltamivir Carboxylate to the positive control wells.

  • Enzyme Addition:

    • Add 25 µL of Assay Buffer to the "No Enzyme" control wells.

    • Add 25 µL of the diluted neuraminidase enzyme to all other wells.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 50 µL of the 2x MUNANA substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells.

  • Fluorescence Reading: Read the fluorescence intensity on a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]

Data Presentation and Analysis

Raw Data Table
WellCondition[this compound] (µM)Raw Fluorescence Units (RFU)
A1No Enzyme Control0150
A2No Inhibitor Control05000
B1Test Compound0.014500
B2Test Compound0.13500
B3Test Compound12000
B4Test Compound10500
B5Test Compound100200
C1Positive Control (Oseltamivir)0.0014800
C2Positive Control (Oseltamivir)0.013800
C3Positive Control (Oseltamivir)0.12200
C4Positive Control (Oseltamivir)1600
C5Positive Control (Oseltamivir)10250
Data Analysis
  • Background Subtraction: Subtract the average RFU of the "No Enzyme" control from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:

    % Inhibition = (1 - (RFU of Test Well / RFU of No Inhibitor Control)) * 100

Processed Data Table
[this compound] (µM)Average Corrected RFU% Inhibition
0 (No Inhibitor)48500
0.01435010.3
0.1335030.9
1185061.9
1035092.8
1005099.0
IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the neuraminidase activity.

Conclusion

This protocol provides a comprehensive guide for the functional characterization of this compound. By following these steps, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound, which is a critical step in the evaluation of its potential as an antiviral therapeutic agent. The use of a well-established fluorometric assay ensures high sensitivity and suitability for high-throughput screening applications.

References

Determining the IC50 Value of a Novel Neuraminidase Inhibitor: Neuraminidase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview and detailed protocols for determining the 50% inhibitory concentration (IC50) of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-13. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new antiviral agents targeting influenza neuraminidase.

Introduction

Influenza viruses rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] Hemagglutinin facilitates viral entry into host cells, while neuraminidase is crucial for the release of newly formed virus particles from infected cells by cleaving sialic acid residues from cellular receptors.[1][3] The essential role of neuraminidase in viral propagation makes it a prime target for antiviral drugs.[4] Neuraminidase inhibitors (NIs) are a class of antiviral drugs that block the active site of the neuraminidase enzyme, thus preventing the release and spread of the virus.[5] The development of new NIs is critical to overcoming the challenge of antiviral resistance.[6]

A key parameter for characterizing the potency of a new NI is its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%.[5][7] This document outlines the materials, methods, and data analysis procedures for determining the IC50 value of this compound using a fluorescence-based neuraminidase inhibition assay.

Data Presentation

The potency of this compound can be compared to known neuraminidase inhibitors. The following table summarizes hypothetical IC50 values against a specific influenza strain (e.g., A/H1N1). Actual values for this compound must be determined experimentally.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]Fold difference vs. Oseltamivir
Oseltamivir CarboxylateInfluenza A Neuraminidase1.01.0
ZanamivirInfluenza A Neuraminidase0.50.5
PeramivirInfluenza A Neuraminidase0.80.8
This compound Influenza A Neuraminidase [Experimental Value] [Calculated Value]

Signaling Pathway and Inhibition

Neuraminidase plays a critical role in the final stages of the influenza virus life cycle. The diagram below illustrates the function of neuraminidase and the mechanism of its inhibition.

G cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by this compound ProgenyVirion Progeny Virion SialicAcid Sialic Acid Receptor ProgenyVirion->SialicAcid binds to HostCell Host Cell Surface Neuraminidase Viral Neuraminidase (NA) SialicAcid->Neuraminidase is cleaved by ReleasedVirion Released Virion Neuraminidase->ReleasedVirion facilitates release of Neuraminidase_Inhibited Viral Neuraminidase (NA) InhibitedComplex Inhibited NA-NI Complex NI_13 This compound NI_13->Neuraminidase_Inhibited binds to active site of NoRelease Virus Release Blocked InhibitedComplex->NoRelease

Caption: Mechanism of neuraminidase action and inhibition.

Experimental Protocols

A widely used method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based assay utilizing the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][5] When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is proportional to the enzyme activity.

Materials and Reagents
  • Neuraminidase Source: Recombinant influenza neuraminidase or whole influenza virus preparations.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Inhibitor: this compound (stock solution of known concentration).

  • Reference Inhibitors: Oseltamivir carboxylate, Zanamivir.

  • Assay Buffer: 33.3 mM MES buffer, 4 mM CaCl₂, pH 6.5.[2]

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

  • Plate: Black, 96-well, flat-bottom microtiter plates.

  • Instrumentation: Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in the neuraminidase inhibition assay.

G start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor end End add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add neuraminidase enzyme to each well add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 30 min add_enzyme->incubate1 add_substrate Add MUNANA substrate to each well incubate1->add_substrate incubate2 Incubate at 37°C for 60 min add_substrate->incubate2 stop_reaction Add stop solution incubate2->stop_reaction read_fluorescence Read fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze_data Calculate % inhibition and determine IC50 read_fluorescence->analyze_data analyze_data->end

Caption: Workflow for the neuraminidase inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in assay buffer. A typical starting concentration for a new compound might be 100 µM, with 10-fold serial dilutions.

    • Prepare working solutions of the neuraminidase enzyme and MUNANA substrate in assay buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.[3]

  • Assay Procedure:

    • To the wells of a black 96-well plate, add 25 µL of the serially diluted this compound. Include wells with assay buffer only (no inhibitor) for the 100% activity control and wells with a known potent inhibitor as a positive control.

    • Add 25 µL of the diluted neuraminidase enzyme to each well.

    • Mix gently and incubate the plate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding 100 µL of stop solution to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of 100% activity control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

The logical relationship for calculating the IC50 is depicted in the diagram below.

G raw_data Raw Fluorescence Data percent_inhibition % Inhibition Calculation raw_data->percent_inhibition dose_response Dose-Response Curve percent_inhibition->dose_response log_concentration Log of Inhibitor Concentration log_concentration->dose_response ic50 IC50 Value dose_response->ic50

Caption: Data analysis workflow for IC50 determination.

Conclusion

This document provides a framework for the determination of the IC50 value of a novel neuraminidase inhibitor, this compound. Adherence to a standardized and well-characterized protocol is essential for generating reliable and reproducible data. The methodologies described herein are based on established fluorescence-based neuraminidase inhibition assays and provide a robust starting point for the characterization of new antiviral compounds. The accurate determination of the IC50 value is a critical step in the preclinical development of new influenza therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low efficacy in Neuraminidase-IN-13 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this neuraminidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme. By blocking the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles. This inhibition ultimately blocks the release of progeny virions from infected host cells, thus preventing the spread of the infection.[1][2]

Q2: What is the primary application of this compound?

A2: this compound has demonstrated significant inhibitory activity against the neuraminidase of the Newcastle Disease Virus (NDV) in Vero cells.[1] It is also suggested to have potential applications in studying human parainfluenza viruses.

Q3: What are the reported IC50 values for this compound?

A3: The following inhibitory concentrations (IC50) have been reported for this compound in experiments with the NDV La Sota strain in Vero cells:

ParameterIC50 Value
Plaque Formation Inhibition0.06 µM
Viral Proliferation Inhibition0.04 µM
Virus Binding Inhibition4 µM
Virus Release Inhibition0.09 µM

Data sourced from MedChemExpress product information and should be considered as a reference.[1]

Q4: Is this compound cytotoxic?

A4: this compound has been reported to have low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 2500 µM in Vero cells.[1]

Q5: How should I prepare a stock solution of this compound?

Q6: How should I store this compound?

A6: For long-term storage, it is generally recommended to store the solid compound at -20°C. If a stock solution in DMSO is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[3] Protect from light. Always consult the supplier's specific storage recommendations.

Troubleshooting Guide for Low Efficacy

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.

Problem 1: Higher than expected IC50 value or no inhibition observed.
Possible Cause Recommended Solution
Incorrect Inhibitor Concentration Verify calculations for stock solution and working dilutions. Perform a serial dilution to test a wider range of concentrations.
Inhibitor Degradation Ensure proper storage of the solid compound and stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Low Neuraminidase Activity in Assay Confirm the activity of your neuraminidase enzyme or virus stock. If using a virus, ensure a sufficiently high titer.[4] Consider using a more sensitive assay substrate (e.g., chemiluminescent vs. fluorescent).[5][6]
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time. The optimal pH for neuraminidase activity is typically between 5.5 and 6.5.[7]
Presence of Interfering Substances Ensure that components of your cell culture medium or buffers do not interfere with the assay. For example, high concentrations of phenol red can quench fluorescent signals.
Resistant Neuraminidase Mutant If working with viral isolates, consider the possibility of mutations in the neuraminidase gene that may confer resistance to the inhibitor.[8]
Problem 2: High variability between replicate experiments.
Possible Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
Inconsistent Incubation Times Ensure all samples are incubated for the same duration.
Edge Effects in Plate-Based Assays To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with a buffer.
Cell Seeding Density Ensure a uniform cell monolayer by proper cell counting and seeding techniques.
Problem 3: Unexpected results or assay artifacts.
Possible Cause Recommended Solution
Inhibitor Precipitation Visually inspect solutions for any precipitate. If solubility is an issue, consider using a different solvent for the stock solution or adjusting the final assay concentration.
Contamination Ensure aseptic techniques to prevent microbial contamination, which can interfere with the assay.
Incorrect Assay Controls Include appropriate positive (e.g., a known neuraminidase inhibitor like Zanamivir or Oseltamivir) and negative (vehicle control, no inhibitor) controls in every experiment.[9]

Experimental Protocols

General Neuraminidase Inhibition Assay Protocol (Fluorometric)

This protocol provides a general framework for a fluorometric neuraminidase inhibition assay. Optimization for your specific experimental conditions is recommended.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of a fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[10]

    • Prepare your source of neuraminidase (purified enzyme or virus lysate) diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add your neuraminidase source to each well.

    • Add serial dilutions of this compound or control compounds to the wells. Include a vehicle-only control.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for MUNANA).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

neuraminidase_inhibition_pathway cluster_virus_release Viral Release Cascade cluster_inhibition Inhibition by this compound ProgenyVirion Progeny Virion HostCell Infected Host Cell SialicAcid Sialic Acid Receptor ProgenyVirion->SialicAcid Binds to Neuraminidase Viral Neuraminidase SialicAcid->Neuraminidase Cleaved by Neuraminidase_Inhibited Neuraminidase (Inhibited) NoRelease Viral Release Blocked Neuraminidase_Inhibited->NoRelease Leads to Neuraminidase_IN_13 This compound Neuraminidase_IN_13->Neuraminidase Inhibits troubleshooting_workflow Start Low Efficacy Observed CheckConcentration Verify Inhibitor Concentration and Dilutions Start->CheckConcentration CheckStorage Assess Inhibitor Storage and Handling CheckConcentration->CheckStorage Concentration OK End Efficacy Restored CheckConcentration->End Incorrect CheckEnzymeActivity Confirm Neuraminidase Activity CheckStorage->CheckEnzymeActivity Storage OK CheckStorage->End Degraded OptimizeAssay Optimize Assay Conditions (pH, Temp, Time) CheckEnzymeActivity->OptimizeAssay Activity OK CheckEnzymeActivity->End Low Activity CheckControls Evaluate Positive and Negative Controls OptimizeAssay->CheckControls Conditions OK OptimizeAssay->End Suboptimal ConsiderResistance Investigate Potential Viral Resistance CheckControls->ConsiderResistance Controls OK CheckControls->End Invalid ConsiderResistance->End Resolved

References

Technical Support Center: Optimizing Neuraminidase-IN-13 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in antiviral assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for many viruses, as it facilitates the release of newly formed viral particles from an infected host cell by cleaving sialic acid residues. By inhibiting neuraminidase, this compound prevents the release of progeny virions, thus halting the spread of the infection to other cells.[1]

2. What is the recommended starting concentration for this compound in an antiviral assay?

Based on its reported IC50 value of 0.06 µM against Newcastle Disease Virus (NDV), a good starting point for a dose-response experiment would be a concentration range that brackets this value.[1] We recommend a serial dilution series starting from 10 µM down to the nanomolar or picomolar range to capture the full inhibitory curve. A typical 8-point dilution series could start at 10 µM, with 1:5 or 1:10 dilutions.

3. How should I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents like DMSO.[2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. For working solutions, this stock can be further diluted in cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).[3][4]

4. What is the known antiviral spectrum of this compound?

Currently, the primary reported antiviral activity of this compound is against Newcastle Disease Virus (NDV), a member of the Paramyxoviridae family.[1] Its efficacy against other viruses, such as influenza viruses or other parainfluenza viruses, would need to be determined experimentally.

5. What is the cytotoxicity profile of this compound?

This compound has been reported to have low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 2500 µM in Vero cells.[1] This indicates a very favorable therapeutic window, as the effective antiviral concentration is significantly lower than the concentration that causes cell toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. - Inconsistent cell seeding density.- Variation in virus titer.- Pipetting errors during serial dilutions.- Instability of the compound in the assay medium.- Ensure a consistent number of cells are seeded in each well.- Use a consistent and accurately tittered virus stock for each experiment.- Use calibrated pipettes and change tips between dilutions.- Prepare fresh dilutions of this compound for each experiment.
No antiviral activity observed. - The virus being tested is not susceptible to neuraminidase inhibition.- The concentration range of the inhibitor is too low.- The compound has degraded.- The assay readout is not sensitive enough.- Confirm that the virus utilizes neuraminidase for its replication cycle.- Test a wider and higher concentration range of this compound.- Store the stock solution of the compound properly (aliquoted at -20°C or -80°C) and prepare fresh dilutions.- Optimize the neuraminidase activity assay for better signal-to-noise ratio.
High background in the neuraminidase activity assay. - Contamination of reagents.- Non-specific substrate cleavage.- Autofluorescence of the compound.- Use fresh, sterile reagents.- Include a "no enzyme" control to assess background substrate hydrolysis.- Test the fluorescence of this compound alone at the concentrations used in the assay.
Observed cytotoxicity at expected non-toxic concentrations. - The cell line is particularly sensitive to the compound or the solvent (DMSO).- The compound has degraded into a toxic substance.- Error in calculating the dilution of the compound.- Determine the maximum tolerated DMSO concentration for your specific cell line.- Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same concentrations of the compound used in the antiviral assay.[5]- Prepare fresh compound dilutions and double-check all calculations.
Potential interference from the azide group in this compound. - The azide group could potentially interact with certain assay components or cellular processes, although this is not a commonly reported issue in standard antiviral assays.- If unexpected results are observed that cannot be explained by other factors, consider if any of your assay reagents (e.g., certain dyes or enzymes) are known to be sensitive to azides. A literature search for azide-compatible assays may be necessary in such specific cases.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Newcastle Disease Virus (NDV)

Parameter Virus Strain Cell Line Value Reference
IC50 (Plaque Formation)La SotaVero0.06 µM[1]
IC50 (Viral Proliferation)Not SpecifiedVero0.04 µM[1]
IC50 (Virus Release)Not SpecifiedVero0.09 µM[1]
IC50 (Virus Binding)Not SpecifiedVero4 µM[1]
CC50 (Cytotoxicity)Not ApplicableVero> 2500 µM[1]

Table 2: Comparative IC50 Values of Various Neuraminidase Inhibitors against Different Viruses

Inhibitor Virus IC50 (nM) Reference
OseltamivirInfluenza A (H1N1)0.51[6]
OseltamivirInfluenza A (H3N2)0.19[6]
OseltamivirInfluenza A (H5N1)0.70[6]
ZanamivirInfluenza A (H1N1)3.0[7]
ZanamivirInfluenza A (H3N2)2.8[7]
ZanamivirInfluenza B26.3[7]
PeramivirInfluenza A (H1N1)pdm09Varies by assay[8]
LaninamivirInfluenza A(H1N1)pdm09Varies by season[6]
This compound Newcastle Disease Virus 40 - 90 [1]

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted for a 96-well plate format and is based on the principle of measuring the cleavage of a fluorogenic substrate by viral neuraminidase.[9]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Virus stock of known titer

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

  • Fluorogenic substrate (e.g., 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Stop Solution (e.g., 0.1 M Glycine in 25% Ethanol, pH 10.7)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is consistent and non-toxic.

  • Virus Dilution:

    • Dilute the virus stock in Assay Buffer to a concentration that gives a robust signal in the linear range of the assay. This needs to be determined empirically for each virus stock.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound to the appropriate wells of a 96-well plate.

    • Include "virus control" wells (no inhibitor) and "no virus" control wells (no virus, no inhibitor).

    • Add 50 µL of the diluted virus to all wells except the "no virus" control wells. Add 50 µL of Assay Buffer to the "no virus" control wells.

    • Incubate the plate at room temperature for 30-45 minutes.

  • Enzymatic Reaction:

    • Prepare a working solution of the fluorogenic substrate (e.g., 300 µM MUNANA in Assay Buffer).

    • Add 50 µL of the substrate working solution to all wells.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stopping the Reaction and Reading:

    • Add 100 µL of Stop Solution to all wells.

    • Read the fluorescence on a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence ("no virus" control) from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the "virus control".

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest (e.g., Vero, MDCK)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium at the same concentrations as used in the antiviral assay.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include "cell control" wells (no compound) and "medium control" wells (no cells).

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate at room temperature for at least 1 hour, protected from light.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the "medium control" from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the "cell control".

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Viral_Life_Cycle_and_NA_Inhibition cluster_cell Host Cell Surface Virus Progeny Virions Release Viral Release Virus->Release Budding HostCell Infected Host Cell Receptor Sialic Acid Receptor NA_Enzyme Neuraminidase (NA) NA_Enzyme->Receptor cleaves Blocked Blocked NA_Inhibitor This compound NA_Inhibitor->NA_Enzyme inhibits Release->NA_Enzyme requires cleavage of NewInfection Infection of New Cells Release->NewInfection leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Prepare Reagents PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor PrepVirus Prepare Virus Dilution Start->PrepVirus Cytotoxicity Parallel Cytotoxicity Assay (CC50) Start->Cytotoxicity AssaySetup Set up Assay Plate: Inhibitor + Virus PrepInhibitor->AssaySetup PrepVirus->AssaySetup Incubate1 Incubate at RT (30-45 min) AssaySetup->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C (1 hr) AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction ReadPlate Read Fluorescence StopReaction->ReadPlate Analyze Data Analysis (IC50) ReadPlate->Analyze Cytotoxicity->Analyze

Caption: General workflow for a neuraminidase inhibition assay.

References

Common issues with Neuraminidase-IN-13 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Neuraminidase-IN-13, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent neuraminidase inhibitor with demonstrated antiviral activity. It is a valuable tool for research in virology and drug development, particularly in studies involving influenza and other viruses where neuraminidase activity is crucial for viral propagation.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific quantitative solubility data is batch-dependent and should be referenced from the product's Certificate of Analysis, a common starting solvent for small molecule inhibitors like this compound is dimethyl sulfoxide (DMSO).

Q3: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low aqueous solubility.[2] Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try lowering the final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of a single large dilution, try serial dilutions.[2] Additionally, vortexing or sonicating the solution during dilution can help improve solubility.

  • Use a co-solvent or surfactant: For in vitro assays, adding a small amount of a surfactant like Tween-20 or Pluronic F-68 to your aqueous buffer can help maintain the compound's solubility.[2]

  • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility.

Q4: How should I store this compound?

A4: Solid this compound should be stored at -20°C. Stock solutions in DMSO can typically be stored at -20°C for several weeks, but it is recommended to prepare fresh solutions for critical experiments. Always refer to the product-specific datasheet for detailed storage instructions.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Table 1: this compound Solubility Data
SolventSolubility (mg/mL)Solubility (mM)Notes
DMSOData not availableData not availableRecommended starting solvent.
EthanolData not availableData not availableMay be a suitable alternative to DMSO.
WaterData not availableData not availableExpected to have low solubility.
PBS (pH 7.4)Data not availableData not availableLow solubility expected.

Note: The quantitative solubility data for this compound is not publicly available. Researchers should consult the Certificate of Analysis provided by the supplier for batch-specific solubility information.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibrate the Compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the compound.

  • Weigh the Compound: Aseptically weigh the desired amount of the compound.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aid Dissolution: To ensure the compound is fully dissolved, gently vortex the solution and/or sonicate in a water bath for a few minutes. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting workflow for solubility issues and the factors influencing compound solubility.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution Is the dilution method optimal? check_conc->check_dilution No success Issue Resolved lower_conc->success serial_dilution Use serial dilutions and vortex/sonicate check_dilution->serial_dilution No check_buffer Is the aqueous buffer composition the issue? check_dilution->check_buffer Yes serial_dilution->success add_surfactant Add a biocompatible surfactant (e.g., Tween-20) check_buffer->add_surfactant Yes consult Consult Technical Support/Datasheet check_buffer->consult No adjust_ph Adjust buffer pH add_surfactant->adjust_ph adjust_ph->success

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G cluster_1 Factors Affecting this compound Solubility solubility Compound Solubility physchem Physicochemical Properties (pKa, logP) solubility->physchem solvent Solvent Choice (e.g., DMSO, Ethanol) solubility->solvent concentration Concentration solubility->concentration temperature Temperature solubility->temperature buffer Aqueous Buffer (pH, salts, additives) solubility->buffer dissolution_method Dissolution Method (Vortexing, Sonication) solubility->dissolution_method

Caption: Key factors that influence the solubility of this compound.

References

How to address high background in a Neuraminidase-IN-13 assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Neuraminidase-IN-13 assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, such as high background, that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorescence-based enzymatic assay designed to measure the inhibitory activity of compounds against neuraminidase. The enzyme cleaves a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU).[1][2] The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzyme activity is reduced, leading to a decrease in the fluorescent signal.

Q2: What can cause high background fluorescence in my assay?

A2: High background fluorescence can originate from several sources. One common cause is the degradation of the MUNANA substrate over time, which can release the fluorescent product without enzymatic activity.[1][2] Other potential reasons include contamination of reagents with neuraminidase, use of non-optimal microplates that exhibit autofluorescence, or insufficient washing and blocking steps that lead to non-specific binding.[3][4]

Q3: What type of microplate should I use for this assay?

A3: For fluorescence-based assays, it is recommended to use black, flat-bottom 96-well plates.[1][2] Black plates minimize background fluorescence and prevent crosstalk between wells, where the signal from a neighboring well is detected.[1][2]

Troubleshooting Guide: High Background

High background can obscure the true signal from your experiment and reduce the assay's sensitivity. Below are common causes and detailed solutions to address this issue.

Problem: Higher than expected background fluorescence in control wells (no enzyme or no inhibitor).

Possible Cause Recommended Action
Substrate Degradation Use a fresh batch of MUNANA substrate. Protect the substrate solution from prolonged exposure to light and store it properly at -20°C.[1][2][3]
Reagent Contamination Prepare fresh assay buffers and solutions using high-purity water. Ensure that reagents are not contaminated with any neuraminidase source (e.g., viral, bacterial).[3]
Microplate Autofluorescence Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize background signal and prevent well-to-well crosstalk.[1][2]
Spectroscopic Interference High concentrations of the MUNANA substrate can interfere with the fluorescence measurement of the 4-MU product. It is important to subtract the background fluorescence from wells containing only the substrate and buffer.[5]

Problem: High background across the entire plate, including experimental wells.

Possible Cause Recommended Action
Insufficient Washing In assays involving surface-bound components, inadequate washing can leave behind unbound reagents that contribute to the background. Optimize the number of wash cycles (typically 3-5), the volume of wash buffer, and the aspiration technique to ensure complete removal of unbound materials without disturbing the bound components.[4]
Inadequate Blocking For assays with immobilized components, non-specific binding of assay reagents to the microplate surface can cause high background. Ensure that a proper blocking step is included in your protocol. The choice of blocking agent and its concentration should be optimized.
Incorrect Buffer Composition The pH and ionic strength of the wash buffer are crucial. For most immunoassays, PBS or TBS with a non-ionic detergent like Tween 20 (typically 0.05% to 0.1%) is recommended.[4]

Experimental Protocols

Protocol 1: Optimization of Washing Steps

Effective washing is critical for reducing background. This protocol outlines steps to optimize the wash procedure.

  • Wash Buffer Composition: Prepare a wash buffer, such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), with a non-ionic detergent (e.g., 0.05% Tween-20).[4]

  • Wash Volume: Ensure the wash volume is sufficient to cover the entire surface of the well. A typical volume for a 96-well plate is 200-350 µL per well.[4]

  • Number of Wash Cycles: Test a range of wash cycles, typically between 3 and 5. Increasing the number of washes can help reduce background, but excessive washing may lead to the loss of specifically bound molecules.[4]

  • Soak Time: Introduce a soak time (e.g., 1-5 minutes) during the final wash step to help remove any remaining unbound protein trapped in the corners of the wells.

  • Aspiration: Optimize the aspiration height and speed to ensure complete removal of the wash buffer from the wells without scratching the surface.

Protocol 2: Checkerboard Titration for Reagent Optimization

A checkerboard titration can be used to determine the optimal concentrations of two interacting reagents, for example, a capture antibody and a detection antibody in a sandwich ELISA format that might be used upstream of a neuraminidase activity measurement.

  • Prepare Reagent Dilutions:

    • Prepare a series of dilutions for Reagent A (e.g., capture antibody) in the coating buffer.

    • Prepare a series of dilutions for Reagent B (e.g., detection antibody) in the appropriate assay buffer.

  • Plate Coating: Coat the wells of a 96-well plate with the different dilutions of Reagent A, with each column receiving a different concentration.

  • Blocking: After coating, wash the plate and block all wells with a suitable blocking buffer to prevent non-specific binding.

  • Add Antigen: Add the target antigen at a constant concentration to all wells.

  • Add Detection Reagent: After incubation and washing, add the different dilutions of Reagent B to the wells, with each row receiving a different concentration.

  • Develop and Read: Proceed with the subsequent steps of your assay (e.g., addition of substrate) and measure the signal.

  • Analyze Results: The combination of concentrations for Reagent A and Reagent B that provides the highest signal-to-noise ratio is the optimal condition.

Visualizations

Neuraminidase Inhibitor Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Inhibitor Prepare this compound Dilutions Mix Add Inhibitor and Enzyme to Plate Inhibitor->Mix Enzyme Prepare Neuraminidase Solution Enzyme->Mix Substrate Prepare MUNANA Substrate Incubate1 Incubate at 37°C Mix->Incubate1 Pre-incubation AddSubstrate Add MUNANA Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Enzymatic Reaction Stop Add Stop Solution Incubate2->Stop Read Read Fluorescence (Ex: 355nm, Em: 460nm) Stop->Read Analyze Analyze Data (Calculate IC50) Read->Analyze Troubleshooting decision decision cause cause solution solution start High Background Observed q1 Is background high in 'no enzyme' controls? start->q1 q2 Are reagents fresh and properly stored? q1->q2 No c1 Substrate Degradation q1->c1 Yes q3 Is the microplate appropriate for fluorescence? q2->q3 Yes c2 Reagent Contamination q2->c2 No q4 Are washing and blocking steps optimized? q3->q4 Yes c3 Plate Autofluorescence q3->c3 No c4 Insufficient Washing/ Inadequate Blocking q4->c4 No s1 Use fresh MUNANA substrate. Protect from light. c1->s1 s2 Prepare fresh buffers. Use sterile techniques. c2->s2 s3 Use black, opaque-walled plates. c3->s3 s4 Optimize wash cycles, volume, and buffer. Optimize blocking agent and concentration. c4->s4

References

Improving the stability of Neuraminidase-IN-13 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-13. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments, with a focus on improving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the neuraminidase enzyme.[1] Neuraminidase is a key enzyme utilized by viruses, such as influenza, to cleave sialic acid residues from the surface of infected cells, facilitating the release of new virus particles.[2][3][4] By inhibiting neuraminidase, this compound prevents the release of progeny virions, thereby halting the spread of the infection to other cells.[1] It is also noted to be a click chemistry reagent due to the presence of an azide group, allowing it to be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1]

Q2: What are the general recommendations for storing this compound?

A2: For specific storage conditions, it is always best to consult the Certificate of Analysis provided by the supplier. However, general best practices for small molecule inhibitors like this compound are as follows:

  • Solid Form: Store the lyophilized powder at -20°C or -80°C for long-term storage, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.

Q3: In which solvents can I dissolve this compound?

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue 1: Precipitation of the compound in aqueous buffer or cell culture medium.

  • Possible Cause 1: Poor aqueous solubility. Many small molecule inhibitors have limited solubility in aqueous solutions.

    • Solution:

      • Ensure your final working concentration does not exceed the solubility limit of the compound in your specific buffer or medium.

      • When diluting the DMSO stock solution, add it to the aqueous solution with vigorous vortexing to ensure rapid and even dispersion.

      • Consider using a surfactant or co-solvent, but verify its compatibility with your experimental system.

  • Possible Cause 2: Incorrect pH of the buffer. The solubility of a compound can be pH-dependent.

    • Solution: Check the pH of your buffer. If the compound has ionizable groups, adjusting the pH might improve solubility. However, ensure the new pH is compatible with your assay.

Issue 2: Loss of compound activity over time in solution.

  • Possible Cause 1: Degradation of the compound. this compound may be susceptible to hydrolysis, oxidation, or photodecomposition.

    • Solution:

      • Prepare fresh working solutions from a frozen stock for each experiment.

      • Protect solutions from light by using amber vials or covering tubes with foil.

      • Avoid prolonged storage of working solutions, even at 4°C. A stability test (see Experimental Protocols) can determine the acceptable storage duration.

      • Minimize the number of freeze-thaw cycles for the stock solution by preparing single-use aliquots.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates.

    • Solution: Use low-adhesion microplates and polypropylene tubes. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay, can also help reduce adsorption.

Issue 3: High variability in experimental results.

  • Possible Cause 1: Inconsistent compound concentration. This can result from the issues mentioned above, such as precipitation or degradation.

    • Solution: Follow the recommendations for improving solubility and stability. Always ensure the compound is fully dissolved before use.

  • Possible Cause 2: Pipetting errors with small volumes of viscous stock solution (DMSO).

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. Ensure the stock solution is completely thawed and mixed before taking an aliquot.

Data Presentation

Table 1: General Solubility and Stability Recommendations for Small Molecule Inhibitors

Solvent/ConditionRecommendationRationale
Primary Solvent High-purity, anhydrous DMSOBroad solubility for many organic small molecules; can be stored at low temperatures.
Stock Solution Concentration 1-10 mMA concentrated stock minimizes the volume of organic solvent added to the aqueous experimental system.
Storage of Stock Solution -80°C in single-use aliquotsMinimizes degradation and prevents repeated freeze-thaw cycles.
Aqueous Working Solution Prepare fresh before each useSmall molecules can have limited stability in aqueous buffers.
Final DMSO Concentration < 0.5% in cell-based assaysHigher concentrations of DMSO can be toxic to cells and affect experimental outcomes.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Solution using HPLC

This protocol outlines a method to assess the stability of this compound in a specific buffer over time and at different temperatures.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubators/water baths (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.

  • Incubation: Aliquot the test solution into several vials. Place sets of vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature. Immediately freeze the sample at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Thaw the samples and inject them into the HPLC system.

    • Develop an HPLC method that provides good separation of the parent compound from any potential degradants. A gradient elution with a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules.

    • Monitor the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time for each temperature. This will provide a stability profile.

Visualizations

G cluster_virus_life_cycle Influenza Virus Life Cycle & Inhibition Virus Virus Particle HostCell Host Cell Virus->HostCell Infection Budding Virus Budding HostCell->Budding Replication Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase requires Release Virus Release Inhibitor This compound Inhibitor->Neuraminidase inhibits SialicAcid Sialic Acid Residues SialicAcid->Release enables Neuraminidase->SialicAcid cleaves

Caption: Mechanism of this compound action in inhibiting viral release.

G cluster_workflow Troubleshooting Workflow for Stability Issues Start Experiment Shows Low Activity or High Variability CheckPrecipitation Visually Inspect Solution for Precipitate? Start->CheckPrecipitation PrecipitateYes Yes CheckPrecipitation->PrecipitateYes Yes PrecipitateNo No CheckPrecipitation->PrecipitateNo No TroubleshootSolubility Troubleshoot Solubility: - Lower Concentration - Optimize Dilution Method PrecipitateYes->TroubleshootSolubility CheckStorage Review Storage and Handling: - Fresh Solutions? - Aliquoted Stock? - Freeze-Thaw Cycles? PrecipitateNo->CheckStorage TroubleshootSolubility->Start StorageGood Good CheckStorage->StorageGood Good StorageBad Bad CheckStorage->StorageBad Bad PerformStabilityTest Perform Controlled Stability Test (e.g., HPLC time course) StorageGood->PerformStabilityTest ImproveStorage Implement Best Practices: - Prepare Fresh Solutions - Aliquot and Store at -80°C StorageBad->ImproveStorage ImproveStorage->Start End Optimized Protocol PerformStabilityTest->End

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Neuraminidase-IN-13 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neuraminidase-IN-13 in enzymatic assays. The information provided is based on established principles of neuraminidase assays and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a neuraminidase inhibitor with demonstrated antiviral activity. Its primary mechanism of action is the inhibition of the neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected host cells. By blocking this enzyme, this compound prevents the spread of the virus to other cells.[1]

Q2: What are the reported IC50 values for this compound?

A2: The 50% inhibitory concentration (IC50) values for this compound have been reported in the context of Newcastle Disease Virus (NDV). It's important to note that these values may vary depending on the specific virus, neuraminidase subtype, and assay conditions used.

Assay Type Virus Strain Cell Line IC50 Value (µM)
Plaque Formation InhibitionNDV La SotaVero0.06
Viral Proliferation InhibitionNDVVero0.04
Virus Binding InhibitionNDVVero4
Virus Release InhibitionNDVVero0.09

Data sourced from MedchemExpress and has not been independently confirmed. These values are for reference only.[1]

Q3: What is the reported cytotoxicity of this compound?

A3: this compound has been reported to have low cytotoxicity, with a 50% cytotoxic concentration (CC50) value greater than 2500 µM in Vero cells.[1] A high CC50 value is desirable, as it indicates a wide therapeutic window.

Troubleshooting Guide

High Background Signal

Q4: I am observing a high background signal in my fluorescence-based neuraminidase assay. What are the possible causes and solutions?

A4: High background fluorescence can obscure your results and reduce the sensitivity of your assay. Here are some common causes and troubleshooting steps:

  • Substrate Instability: The fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to the release of the fluorescent product and a high background signal.

    • Solution: Use a fresh batch of substrate. Protect the substrate from light and store it as recommended by the manufacturer.

  • Contaminated Reagents: Contamination of buffers or other reagents with fluorescent compounds can contribute to high background.

    • Solution: Use high-purity reagents and dedicated sterile labware.

  • Autofluorescence of Microplates: Certain types of microplates can exhibit autofluorescence.

    • Solution: Use black, opaque-walled microplates for fluorescence assays to minimize background from neighboring wells and the plate itself.

  • Media Components: If using a cell-based assay, components in the cell culture media, such as phenol red or serum, can be fluorescent.

    • Solution: Whenever possible, perform the final assay steps in a simplified buffer, like phosphate-buffered saline (PBS), that does not contain these interfering substances.

Low Signal or No Enzyme Activity

Q5: My assay is showing very low or no neuraminidase activity, even in the control wells without inhibitor. What should I check?

A5: A lack of signal can be due to several factors related to the enzyme, substrate, or assay conditions:

  • Improper Storage of Neuraminidase: The neuraminidase enzyme is sensitive to temperature fluctuations and improper storage, which can lead to a loss of activity.

    • Solution: Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles.

  • Incorrect Assay Buffer pH: Neuraminidase activity is pH-dependent.

    • Solution: Verify the pH of your assay buffer. The optimal pH can vary depending on the specific neuraminidase being used.

  • Suboptimal Substrate Concentration: The concentration of the substrate can be a limiting factor in the enzymatic reaction.

    • Solution: Titrate the substrate concentration to determine the optimal level for your specific assay conditions.

  • Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed to a detectable level.

    • Solution: Optimize the incubation time. You can perform a time-course experiment to determine the linear range of the reaction.

High Variability and Poor Reproducibility in IC50 Values

Q6: I am getting inconsistent IC50 values for this compound between experiments. What could be causing this variability?

A6: Reproducibility is key to reliable data. High variability in IC50 values is a common issue and can stem from several sources:

Potential Cause Explanation Troubleshooting Steps
Pipetting Errors Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate can lead to significant variations in concentrations and, consequently, IC50 values.Use calibrated pipettes. For serial dilutions of this compound, prepare a sufficient volume of each concentration to minimize errors. Consider using automated pipetting systems for high-throughput screening.
Incomplete Solubilization of this compound If the inhibitor is not fully dissolved in the assay buffer, its effective concentration will be lower and variable.Confirm the solubility of this compound in your chosen solvent and assay buffer. You may need to use a small amount of a co-solvent like DMSO, but ensure the final concentration does not affect enzyme activity.
Time-Dependent Inhibition Some inhibitors exhibit time-dependent binding to the enzyme, meaning the level of inhibition increases with pre-incubation time.Standardize the pre-incubation time of the neuraminidase with this compound before adding the substrate. Investigate if varying the pre-incubation time affects the IC50 value.
Substrate Concentration Effects The determined IC50 value for a competitive inhibitor can be influenced by the substrate concentration.Use a substrate concentration that is appropriate for your enzyme and assay format. Be consistent with the substrate concentration across all experiments.
Virus/Enzyme Titer Variability If you are using a viral lysate as the source of neuraminidase, variations in the virus titer between preparations will lead to different amounts of enzyme in the assay.Titer your virus stock accurately and use a consistent amount of virus (and therefore, enzyme) in each assay.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect results.Avoid using the outermost wells of the plate for critical samples. Alternatively, fill the outer wells with buffer or media to create a humidity barrier.

Experimental Protocols

While a specific, validated protocol for this compound is not publicly available, the following is a detailed methodology for a general fluorescence-based neuraminidase inhibition assay that can be adapted and optimized for your specific needs.

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is based on the enzymatic cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to produce the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

  • This compound

  • Neuraminidase enzyme (e.g., from Clostridium perfringens or a viral lysate)

  • MUNANA substrate

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • Black, opaque-walled 96-well microplates

  • Microplate fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer.

    • Dilute the neuraminidase enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined in a preliminary experiment to ensure the reaction is in the linear range.

    • Prepare a working solution of MUNANA in Assay Buffer. The optimal concentration should be determined experimentally but is often around 100 µM.

  • Assay Protocol:

    • Add 25 µL of the serially diluted this compound to the wells of the 96-well plate. Include wells with Assay Buffer only as a no-inhibitor control.

    • Add 25 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the fluorescence on a microplate fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Neuraminidase Mechanism of Action and Inhibition

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virus Virus HostCell Host Cell Surface (with Sialic Acid Receptors) Virus->HostCell Binds to Sialic Acid Neuraminidase Neuraminidase HostCell->Neuraminidase Neuraminidase on virus surface ReleasedVirus Released Virus HostCell->ReleasedVirus Virus is released Neuraminidase->HostCell Cleaves Sialic Acid Virus_Inhibited Virus HostCell_Inhibited Host Cell Surface (with Sialic Acid Receptors) Virus_Inhibited->HostCell_Inhibited Binds to Sialic Acid TrappedVirus Virus remains trapped HostCell_Inhibited->TrappedVirus Release is prevented Neuraminidase_Inhibited Neuraminidase_Inhibited Neuraminidase_Inhibited->HostCell_Inhibited Cleavage Blocked Inhibitor This compound Inhibitor->Neuraminidase_Inhibited Binds to active site

Caption: Mechanism of neuraminidase action and its inhibition.

General Workflow for Neuraminidase Inhibition Assay

G A Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) B Add Inhibitor to Plate A->B Step 1 C Add Enzyme to Plate B->C Step 2 D Pre-incubate (e.g., 30 min at 37°C) C->D Step 3 E Add Substrate to Initiate Reaction D->E Step 4 F Incubate (e.g., 60 min at 37°C) E->F Step 5 G Add Stop Solution F->G Step 6 H Read Fluorescence/Luminescence G->H Step 7 I Data Analysis (Calculate IC50) H->I Step 8

Caption: Generalized experimental workflow for a neuraminidase inhibition assay.

References

Technical Support Center: Interpreting Unexpected Results in Neuraminidase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neuraminidase inhibitor research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with neuraminidase inhibitors like Neuraminidase-IN-13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for neuraminidase inhibitors?

Neuraminidase inhibitors block the enzymatic activity of neuraminidase, a key glycoprotein on the surface of the influenza virus.[1][2][3][4] This enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell.[1][5][6] By cleaving sialic acid residues from host cell receptors and the viral envelope, neuraminidase prevents the aggregation of new virions at the cell surface and facilitates their spread to other cells.[1][5][6] Inhibitors mimic the natural substrate of neuraminidase, sialic acid, and bind to the active site of the enzyme, preventing it from functioning.[1][7] This results in the trapping of viral progeny on the host cell surface, thereby limiting the spread of the infection.[1]

Q2: I'm observing lower than expected potency (higher IC50) for this compound in my assay. What are the potential causes?

Several factors could contribute to lower than expected potency:

  • Assay Conditions: Suboptimal pH, temperature, or substrate concentration can affect enzyme activity and inhibitor binding. Ensure your assay buffer and conditions are optimized for the specific neuraminidase being tested.[8]

  • Viral Strain Variability: Different strains of influenza virus can have variations in their neuraminidase enzyme, leading to differences in inhibitor susceptibility.[8][9]

  • Presence of Resistance Mutations: The neuraminidase enzyme may have mutations that confer resistance to the inhibitor.[8][9][10]

  • Reagent Quality: Degradation of the inhibitor or substrate over time can lead to inaccurate results. Ensure proper storage and handling of all reagents.

  • High Viral Titer: An excessively high concentration of the virus in the assay can lead to rapid substrate depletion, masking the inhibitory effect. It is crucial to use an appropriate viral dilution.[11]

Q3: My results show significant well-to-well variability in my neuraminidase inhibition assay. How can I improve consistency?

High variability can obscure the true effect of the inhibitor. To improve consistency:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the inhibitor dilutions and enzyme/virus addition.

  • Thorough Mixing: Properly mix all components in the wells without introducing bubbles.

  • Incubation Conditions: Maintain consistent incubation times and temperatures for all plates.

  • Plate Reader Settings: Optimize the plate reader settings (e.g., gain, number of flashes) for the specific assay to ensure a good signal-to-noise ratio.[8]

  • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

Q4: Can mutations outside the neuraminidase active site affect inhibitor efficacy?

Yes. Mutations in the hemagglutinin (HA) protein can indirectly confer resistance to neuraminidase inhibitors.[8] These mutations may reduce the virus's dependence on neuraminidase for release by decreasing the binding affinity of HA to cellular receptors.[8] This allows the virus to elute from the cell even with inhibited neuraminidase activity.

Troubleshooting Guide

This guide addresses specific unexpected outcomes you might encounter during your neuraminidase inhibitor studies.

Unexpected Result Potential Cause Troubleshooting Steps
No Inhibition Observed 1. Inactive inhibitor. 2. Incorrect inhibitor concentration. 3. Resistant viral strain. 4. Assay failure.1. Verify the activity of the inhibitor using a known sensitive neuraminidase. 2. Prepare fresh serial dilutions of the inhibitor and confirm concentrations. 3. Sequence the neuraminidase gene of the virus to check for resistance mutations. 4. Run appropriate controls (no inhibitor, no enzyme) to ensure the assay is working correctly.
High Background Signal 1. Substrate instability. 2. Contamination of reagents. 3. Non-specific binding.1. Prepare fresh substrate solution for each experiment. 2. Use fresh, sterile reagents and pipette tips. 3. Include a "no enzyme" control to determine the level of background signal.
IC50 values differ significantly between assay types (e.g., fluorescent vs. chemiluminescent). Inherent differences in assay sensitivity and kinetics.It is known that different assay formats can yield different IC50 values.[12][13] Focus on the relative potency of inhibitors within the same assay type for comparison. When establishing a new assay, it is good practice to validate it against a known standard method.
Inconsistent results between different batches of virus. Variation in viral titer and neuraminidase activity between preparations.Always titrate each new batch of virus to determine the optimal dilution for the assay.[11] Normalize results to a reference standard if possible.

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This protocol is a common method for determining the IC50 of neuraminidase inhibitors.

Materials:

  • This compound

  • Influenza virus stock or purified neuraminidase

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)[8]

  • Assay Buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)[8]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[8]

  • Black 96-well microplates

  • Fluorometer

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from picomolar to micromolar.

  • Virus/Enzyme Preparation: Dilute the virus stock or purified neuraminidase in assay buffer to a concentration that gives a linear signal over the course of the assay.

  • Assay Setup:

    • Add 25 µL of each inhibitor dilution to duplicate wells of a black 96-well plate.

    • Add 25 µL of assay buffer to the "no inhibitor" control wells.

    • Add 50 µL of assay buffer to the "no enzyme" (blank) wells.

    • Add 25 µL of the diluted virus/enzyme to all wells except the blanks.

    • Incubate the plate for 30 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the MUNANA substrate solution (final concentration typically 100-200 µM) to all wells.[8]

  • Incubation: Incubate the plate for 1-2 hours at 37°C, with shaking.[8]

  • Reaction Termination: Add 100 µL of the stop solution to all wells.

  • Fluorescence Reading: Read the fluorescence on a fluorometer with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemiluminescent Neuraminidase Inhibition Assay

This assay offers higher sensitivity compared to the fluorometric method.

Materials:

  • This compound

  • Influenza virus stock or purified neuraminidase

  • Chemiluminescent substrate (e.g., NA-XTD™ or NA-Star®)[11][13]

  • Assay Buffer

  • White 96-well microplates

  • Luminometer

Procedure:

  • Inhibitor and Virus Preparation: Follow steps 1 and 2 from the fluorometric assay protocol.

  • Assay Setup:

    • Add 25 µL of each inhibitor dilution to duplicate wells of a white 96-well plate.

    • Add 25 µL of assay buffer to the "no inhibitor" control wells.

    • Add 50 µL of assay buffer to the "no enzyme" (blank) wells.

    • Add 25 µL of the diluted virus/enzyme to all wells except the blanks.

    • Incubate for 20 minutes at 37°C.[11]

  • Reaction Initiation: Add 25 µL of the diluted chemiluminescent substrate to each well.[11]

  • Incubation: Incubate for 30 minutes at room temperature.[11]

  • Luminescence Reading: Read the luminescence on a luminometer.

  • Data Analysis: Perform data analysis as described in the fluorometric assay protocol.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the influenza virus life cycle, the mechanism of neuraminidase inhibition, and a general workflow for troubleshooting unexpected results.

G cluster_0 Influenza Virus Life Cycle Attachment & Entry Attachment & Entry Replication Replication Attachment & Entry->Replication Viral RNA enters nucleus Assembly Assembly Replication->Assembly New viral components synthesized Budding & Release Budding & Release Assembly->Budding & Release New virions form at cell membrane

Caption: Simplified overview of the influenza virus life cycle.

G cluster_1 Mechanism of Neuraminidase Inhibition New Virion New Virion Host Cell Host Cell New Virion->Host Cell Bound via HA-Sialic Acid Neuraminidase Neuraminidase Sialic Acid Sialic Acid Neuraminidase->Sialic Acid Cleaves to release virion Neuraminidase Inhibitor Neuraminidase Inhibitor NeuraminidaseInhibitor NeuraminidaseInhibitor NeuraminidaseInhibitor->Neuraminidase Blocks active site

Caption: Neuraminidase inhibitors block the release of new virions.

G Unexpected Result Unexpected Result Check Controls Check Controls Unexpected Result->Check Controls Review Protocol Review Protocol Check Controls->Review Protocol Controls OK Hypothesize Cause Hypothesize Cause Check Controls->Hypothesize Cause Controls Failed Assess Reagents Assess Reagents Review Protocol->Assess Reagents Protocol OK Review Protocol->Hypothesize Cause Protocol Deviation Analyze Data Analyze Data Assess Reagents->Analyze Data Reagents OK Assess Reagents->Hypothesize Cause Reagent Issue Analyze Data->Hypothesize Cause Data Analysis OK Analyze Data->Hypothesize Cause Analysis Error Design Test Experiment Design Test Experiment Hypothesize Cause->Design Test Experiment Implement Solution Implement Solution Design Test Experiment->Implement Solution

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Overcoming Challenges in Neuraminidase-IN-13 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on established principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions in the context of bioconjugation. As "Neuraminidase-IN-13" is not a specifically identified compound in the public domain, this guide assumes it to be a neuraminidase inhibitor functionalized with either an azide or an alkyne group for the purpose of click chemistry conjugation. The troubleshooting advice and protocols are general and may require optimization for your specific molecule and application.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction used for this compound?

A1: The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[1][2] The reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[3][4]

Q2: I am seeing low yields of my conjugated this compound product. What are the common causes?

A2: Low yields in CuAAC reactions can stem from several factors:

  • Oxidation of the Cu(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[2]

  • Suboptimal reagent concentrations: The concentrations of the copper source, reducing agent, and ligand are critical for efficient catalysis.

  • Degradation of reagents: The reducing agent, typically sodium ascorbate, should be prepared fresh.

  • Presence of inhibitors: Certain functional groups or impurities in the reaction mixture can inhibit the catalyst.

Q3: Can the copper catalyst be toxic to my cells or protein?

A3: Yes, copper ions can be cytotoxic.[5] To mitigate this, it is crucial to use a copper-chelating ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine).[1][2] These ligands protect the copper from oxidation and reduce its toxicity while maintaining catalytic activity.[2]

Q4: What is the purpose of the reducing agent, and which one should I use?

A4: A reducing agent is used to reduce the Cu(II) salt (like CuSO₄) to the active Cu(I) catalyst in situ. Sodium ascorbate is the most common and effective reducing agent for this purpose.[6][7] It is important to prepare sodium ascorbate solutions fresh for each reaction.

Q5: Are there alternatives to copper-catalyzed click chemistry if I am working with very sensitive biological systems?

A5: Yes, for highly sensitive applications, you can use strain-promoted azide-alkyne cycloaddition (SPAAC).[8] This reaction does not require a copper catalyst. Instead, it utilizes a strained cyclooctyne that reacts spontaneously with an azide.[8] However, the cyclooctyne moiety is significantly bulkier, which might be a consideration for your experimental design.[9]

Troubleshooting Guide

Problem 1: No or very little product formation
  • Potential Cause: Inactive catalyst due to oxidation.

    • Solution: Ensure your reaction is set up to minimize oxygen exposure. While not always necessary to perform in a glove box, capping the reaction tube can help.[7] Always prepare the sodium ascorbate solution fresh. Consider degassing your buffer or solvent.

  • Potential Cause: Incorrect order of reagent addition.

    • Solution: It is best practice to pre-mix the copper sulfate (CuSO₄) and the ligand (e.g., THPTA) before adding them to the solution containing your azide and alkyne. The reaction should be initiated by the addition of the reducing agent (sodium ascorbate).[2][6]

  • Potential Cause: Insufficient concentration of reactants or catalyst.

    • Solution: While click chemistry is efficient, ensure you are using appropriate concentrations. Refer to the table below for typical concentration ranges and optimize for your specific system.

Problem 2: Reaction starts but does not go to completion
  • Potential Cause: Catalyst deactivation over time.

    • Solution: If the reaction is slow, the catalyst may be degrading. You can try adding a second portion of the catalyst and reducing agent after a certain period.

  • Potential Cause: Product precipitation.

    • Solution: If your conjugated product has poor solubility in the reaction buffer, it may precipitate out, preventing the reaction from completing. Try adjusting the solvent system, for example, by adding a co-solvent like DMSO or t-butanol.

Problem 3: Presence of side products or degradation of biomolecules
  • Potential Cause: Reactive oxygen species (ROS) generation.

    • Solution: The combination of copper and a reducing agent can generate ROS, which can damage proteins or other biomolecules.[6][7] Using a ligand like THPTA is crucial as it helps to protect the biomolecules.[10] Additionally, keeping the reaction time as short as possible can minimize damage.

  • Potential Cause: Non-specific binding of copper.

    • Solution: If your biomolecule has sites that can chelate copper, this can interfere with the reaction. The use of a strong chelating ligand for the catalyst (like THPTA) can help to prevent the copper from binding elsewhere.

Data Presentation: Typical Reagent Concentrations for CuAAC

ReagentTypical Concentration RangeNotes
Alkyne/Azide Substrate 10 µM - 10 mMThe limiting reagent concentration will depend on the application.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mM
Ligand (e.g., THPTA) 250 µM - 5 mMA 5:1 ligand to copper ratio is often recommended to protect biomolecules.[10]
Reducing Agent (Sodium Ascorbate) 1 mM - 5 mMShould be in excess relative to the copper. Always prepare fresh.

Experimental Protocols

Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization.

1. Preparation of Stock Solutions:

  • This compound (assuming alkyne-functionalized): Prepare a 10 mM stock solution in a suitable buffer or DMSO.

  • Azide-containing molecule (e.g., a fluorescent dye): Prepare a 10 mM stock solution in DMSO or water.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, add the following in order:

    • 5 µL of 10 mM this compound-alkyne (final concentration: 0.5 mM)

    • 5 µL of 10 mM Azide-dye (final concentration: 0.5 mM)

    • Buffer (e.g., PBS) to bring the volume to 82.5 µL.

  • In a separate tube, pre-mix the catalyst:

    • 2.5 µL of 20 mM CuSO₄

    • 5 µL of 100 mM THPTA

    • Vortex briefly.

  • Add the 7.5 µL of the catalyst mixture to the reaction tube containing the substrates.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

  • Vortex the reaction mixture gently.

  • Incubate at room temperature for 1-4 hours. The reaction can be protected from light if using a light-sensitive dye.

3. Reaction Quenching and Purification:

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • Purify the final product using an appropriate method for your molecule, such as HPLC, size exclusion chromatography, or dialysis.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Purification prep_na This compound (Alkyne) mix_substrates Mix Substrates (NA-Alkyne + Azide) prep_na->mix_substrates prep_azide Azide-Molecule prep_azide->mix_substrates prep_cu CuSO4 premix_catalyst Pre-mix Catalyst (CuSO4 + THPTA) prep_cu->premix_catalyst prep_ligand THPTA prep_ligand->premix_catalyst prep_asc Sodium Ascorbate (Prepare Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Mix mix_substrates->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify Product incubate->purify

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_guide start Low or No Product Yield? q_order Was the correct reagent order used? start->q_order Check Catalyst Activity q_asc Was Sodium Ascorbate prepared fresh? q_order->q_asc Yes sol_order Solution: Pre-mix CuSO4/Ligand, then add to substrates. Initiate with Ascorbate. q_order->sol_order No q_oxygen Was oxygen exposure minimized? q_asc->q_oxygen Yes sol_asc Solution: Always use freshly prepared Sodium Ascorbate. q_asc->sol_asc No q_conc Are reagent concentrations optimal? q_oxygen->q_conc Yes sol_oxygen Solution: Degas buffers and/or cap the reaction vial. q_oxygen->sol_oxygen No sol_conc Solution: Adjust concentrations, especially the catalyst system. q_conc->sol_conc No

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Efficacy Analysis of Neuraminidase Inhibitors: Oseltamivir and Neuraminidase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative efficacy analysis of Neuraminidase-IN-13 and Oseltamivir for the treatment of influenza cannot be conducted at this time due to a lack of publicly available data on the anti-influenza activity of this compound. While both compounds are classified as neuraminidase inhibitors, existing research and commercial data for this compound primarily detail its efficacy against the Newcastle disease virus (NDV), a paramyxovirus, rather than the influenza virus, an orthomyxovirus.

This guide will provide a comprehensive overview of the available data for both compounds, including their mechanisms of action, quantitative efficacy data against their respective viral targets, and detailed experimental protocols. This information is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting the current state of knowledge and the existing data gap for this compound in the context of influenza research.

The Role of Neuraminidase in Viral Replication

Neuraminidase is a crucial enzyme found on the surface of certain viruses, including influenza and Newcastle disease virus. Its primary function is to cleave sialic acid residues from the surface of infected cells and newly formed viral particles. This action is essential for the release of progeny virions from the host cell, preventing their aggregation and facilitating the spread of the infection.

Neuraminidase inhibitors are a class of antiviral drugs that block the active site of this enzyme. By preventing neuraminidase from cleaving sialic acid, these inhibitors effectively trap the newly synthesized viruses on the surface of the infected cell, thereby halting the progression of the infection.

Oseltamivir: A Staple in Influenza Antiviral Therapy

Oseltamivir, marketed under the brand name Tamiflu, is a widely used antiviral medication for the treatment and prophylaxis of influenza A and B infections. It is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, oseltamivir carboxylate, by esterases in the liver. Oseltamivir carboxylate is a potent and selective inhibitor of influenza virus neuraminidase.

Mechanism of Action of Oseltamivir

The mechanism of action of Oseltamivir involves the competitive inhibition of the influenza neuraminidase enzyme. Oseltamivir carboxylate mimics the natural substrate of the enzyme, sialic acid. It binds with high affinity to the active site of the neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface. This inhibition leads to the aggregation of newly formed virions at the cell surface and restricts their release, thus limiting the spread of the virus to other cells.

Oseltamivir_Mechanism_of_Action cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Oseltamivir Influenza_Virus Influenza Virus (Budding) Host_Cell Infected Host Cell Influenza_Virus->Host_Cell Attached via Hemagglutinin (HA) to Sialic Acid Trapped_Virions Trapped Virions Influenza_Virus->Trapped_Virions Cannot detach Released_Virions Released Virions Host_Cell->Released_Virions Release Sialic_Acid Sialic Acid Receptors Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid Cleaves Inactive_NA Inactive Neuraminidase Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir_Carboxylate->Neuraminidase Binds and Inhibits

Figure 1: Mechanism of Action of Oseltamivir.
Efficacy of Oseltamivir

The efficacy of Oseltamivir is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. The IC50 values of Oseltamivir vary depending on the influenza strain and subtype.

Influenza Strain/SubtypeIC50 (nM) of Oseltamivir CarboxylateReference
Influenza A (H1N1)0.46 - 1.3[1]
Influenza A (H3N2)0.42 - 0.94[1]
Influenza B2.5 - 7.9[1]
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of neuraminidase inhibitors.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitor (e.g., Oseltamivir carboxylate)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the neuraminidase inhibitor in the assay buffer.

  • Virus Preparation: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate over the assay period.

  • Incubation: In a 96-well black microplate, add the diluted virus to each well, followed by the addition of the serially diluted inhibitor. Include control wells with virus only (no inhibitor) and blank wells (buffer only). Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.

  • Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Dilute_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Reagents Add Virus and Inhibitor to 96-well Plate Dilute_Inhibitor->Add_Reagents Dilute_Virus Prepare Diluted Virus Stock Dilute_Virus->Add_Reagents Incubate_1 Incubate (37°C, 30 min) Add_Reagents->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (37°C, 60 min) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Figure 2: Experimental Workflow for Neuraminidase Inhibition Assay.

This compound: An Inhibitor with Limited Characterization against Influenza

This compound is commercially available and described as a neuraminidase inhibitor. However, the available data focuses on its activity against Newcastle disease virus (NDV), an avian paramyxovirus that can cause significant disease in birds.

Mechanism of Action of this compound

The precise mechanism of action of this compound against influenza neuraminidase has not been described in the available literature. It is presumed to act as a competitive inhibitor of the neuraminidase enzyme, similar to other known inhibitors.

Efficacy of this compound

The only available quantitative efficacy data for this compound is against the neuraminidase of the Newcastle disease virus La Sota strain.

VirusTarget EnzymeIC50 (µM)Reference
Newcastle Disease Virus (La Sota Strain)Neuraminidase0.06MedchemExpress

It is critical to note that this IC50 value is for NDV neuraminidase and cannot be extrapolated to predict the efficacy of this compound against influenza virus neuraminidase. The neuraminidase enzymes of influenza virus and NDV are structurally and genetically distinct, and inhibitors often exhibit high specificity for their target enzyme.

Comparative Analysis and Conclusion

A direct and meaningful comparison of the efficacy of this compound to Oseltamivir for the treatment of influenza is not possible based on the currently available scientific literature and commercial data. While both are categorized as neuraminidase inhibitors, the essential data demonstrating the in vitro or in vivo activity of this compound against any influenza A or B strain is absent.

Oseltamivir is a well-established anti-influenza drug with a clearly defined mechanism of action and extensive supporting data on its efficacy against a wide range of influenza viruses. Its IC50 values are in the nanomolar range, indicating high potency.

This compound , on the other hand, has been characterized in the context of Newcastle disease virus, with a reported IC50 in the micromolar range. Without data on its anti-influenza activity, its potential as an influenza therapeutic remains unknown.

For researchers, scientists, and drug development professionals considering this compound for influenza-related research, it is imperative to first conduct foundational in vitro studies, such as the neuraminidase inhibition assay described above, using relevant influenza strains. Such studies are a prerequisite for any further investigation into its potential as an anti-influenza agent and for any valid comparison to established drugs like Oseltamivir. Until such data becomes available, Oseltamivir remains a benchmark neuraminidase inhibitor for influenza, while the utility of this compound in this context is purely speculative.

References

A Comparative Analysis of Neuraminidase Inhibitors: Neuraminidase-IN-13 versus Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuraminidase inhibitors Neuraminidase-IN-13 and the established antiviral drug Zanamivir. This document outlines their respective inhibitory activities, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This guide presents a head-to-head comparison of two neuraminidase inhibitors: the novel compound this compound and the well-established antiviral drug, Zanamivir. While both compounds target the viral neuraminidase enzyme, a critical component for the release and spread of many viruses, their reported inhibitory activities are against different viral neuraminidases. This compound has been evaluated against the hemagglutinin-neuraminidase of the Newcastle Disease Virus (NDV), a paramyxovirus. In contrast, Zanamivir is a broad-spectrum inhibitor primarily known for its efficacy against influenza A and B viruses, but has also been shown to inhibit NDV neuraminidase. This comparison summarizes their inhibitory concentrations, delves into their mechanisms of action, and provides detailed experimental protocols for the assays used to determine their efficacy.

Data Presentation: Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Zanamivir against their respective target neuraminidases. It is crucial to note that the direct comparison of IC50 values is challenging due to the different viral neuraminidases tested.

InhibitorVirusNeuraminidase TargetIC50 (Plaque Formation Assay)IC50 (Viral Proliferation Assay)IC50 (Viral Release Assay)IC50 (Neuraminidase Inhibition Assay)
This compound Newcastle Disease Virus (NDV) La Sota strainHemagglutinin-Neuraminidase (HN)0.06 µM[1]0.04 µM[1]0.09 µM[1]Not explicitly reported in a standard enzymatic assay
Zanamivir Influenza A virusNeuraminidase (NA)---0.95 nM[2]
Zanamivir Influenza B virusNeuraminidase (NA)---2.7 nM[2]
Zanamivir Newcastle Disease Virus (NDV)Hemagglutinin-Neuraminidase (HN)---Inhibition of ~90% at 5 mM concentration[1]

Note: The IC50 values for this compound are from assays measuring the inhibition of viral activity in cell culture, while the IC50 values for Zanamivir against influenza are from enzymatic assays. The data for Zanamivir against NDV indicates significant inhibition at a high concentration, but a specific IC50 value from a comparable enzymatic assay was not found in the immediate search results.

Mechanism of Action

Both this compound and Zanamivir function by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the final stage of the viral replication cycle.

This compound: This compound acts as a neuraminidase inhibitor, and has been shown to significantly inhibit Newcastle Disease Virus (NDV) infection in Vero cells by preventing the release of newly formed viral particles from the infected cells.[1]

Zanamivir: As a sialic acid analog, Zanamivir binds to the active site of the neuraminidase protein of influenza viruses.[3][4][5][6] This binding prevents the enzyme from cleaving sialic acid residues on the surface of the host cell and on newly formed virions. Consequently, the release of progeny virions is blocked, and their aggregation at the cell surface is promoted, thus limiting the spread of the infection.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Neuraminidase Inhibition Assay (General Protocol for Influenza Viruses with Zanamivir)

This protocol is based on a fluorometric method commonly used to determine the IC50 of neuraminidase inhibitors against influenza viruses.

1. Reagents and Materials:

  • Influenza virus stock with known neuraminidase activity.

  • Zanamivir stock solution of known concentration.

  • Assay Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer with CaCl2.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Stop Solution: Ethanol and NaOH solution.

  • 96-well black microplates.

  • Fluorometer.

2. Procedure:

  • Prepare serial dilutions of Zanamivir in the assay buffer.

  • In a 96-well black microplate, add the diluted Zanamivir solutions. Include wells with assay buffer only as a no-inhibitor control.

  • Add a standardized amount of influenza virus to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes. The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the Zanamivir concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (As used for this compound with NDV)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

1. Reagents and Materials:

  • Vero cell monolayer in 6-well plates.

  • Newcastle Disease Virus (NDV) stock.

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM).

  • Agarose overlay.

  • Crystal violet staining solution.

2. Procedure:

  • Grow Vero cells to a confluent monolayer in 6-well plates.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the NDV stock with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the Vero cell monolayers with the virus-inhibitor mixtures.

  • After an adsorption period, remove the inoculum and wash the cells.

  • Overlay the cells with a mixture of cell culture medium and low-melting-point agarose containing the respective concentrations of this compound.

  • Incubate the plates at 37°C until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Inhibitor Action Virus Virus Particle HostCell Host Cell Virus->HostCell Infects Attachment Attachment & Entry HostCell->Attachment Replication Viral Replication Attachment->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Progeny Virus Assembly->Budding Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase Requires for release Inhibition Inhibition of Neuraminidase Budding->Inhibition Release Viral Release Release->Virus Spreads infection Neuraminidase->Release Mediates Inhibitor Neuraminidase Inhibitor (this compound or Zanamivir) Inhibitor->Inhibition Inhibition->Neuraminidase Blocks Active Site

Caption: Mechanism of neuraminidase inhibitors.

Experimental Workflow for Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions (this compound or Zanamivir) Plate_Setup Add Inhibitor and Virus to 96-well Plate Inhibitor_Dilution->Plate_Setup Virus_Prep Prepare Standardized Virus Solution Virus_Prep->Plate_Setup Pre_Incubation Incubate to Allow Inhibitor Binding Plate_Setup->Pre_Incubation Substrate_Addition Add Fluorogenic Substrate (e.g., MUNANA) Pre_Incubation->Substrate_Addition Reaction_Incubation Incubate for Enzymatic Reaction Substrate_Addition->Reaction_Incubation Stop_Reaction Add Stop Solution Reaction_Incubation->Stop_Reaction Fluorescence_Reading Read Fluorescence Stop_Reaction->Fluorescence_Reading Data_Plotting Plot % Inhibition vs. log[Inhibitor] Fluorescence_Reading->Data_Plotting IC50_Calculation Calculate IC50 Value Data_Plotting->IC50_Calculation

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

References

A Structural and Efficacy Comparison of Neuraminidase Inhibitors for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of Neuraminidase-IN-13 and established neuraminidase (NA) inhibitors for influenza.

This guide provides a detailed comparison of this compound with the widely used anti-influenza neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. Due to the current lack of publicly available data on the efficacy of this compound against influenza virus neuraminidase, a direct quantitative comparison is not feasible at this time. The available inhibitory activity for this compound is against the neuraminidase of the Newcastle disease virus (NDV).

This document will first present the known data for this compound and then provide a comprehensive, data-driven comparison of the established influenza NA inhibitors, including their inhibitory concentrations, structural differences, and the experimental protocols used to determine their efficacy.

This compound: An Inhibitor of Newcastle Disease Virus Neuraminidase

This compound has been identified as a potent inhibitor of the neuraminidase from the Newcastle disease virus, a member of the Paramyxoviridae family.[1] It demonstrates significant in vitro activity, as detailed in the table below. Structurally, this compound is characterized as a click chemistry reagent containing an azide group, which allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

CompoundTarget VirusAssayIC50 (µM)Cytotoxicity (CC50 in Vero cells)
This compound Newcastle Disease Virus (NDV) La Sota strainPlaque formation inhibition0.06> 2500 µM

Note: The inhibitory activity of this compound against influenza virus neuraminidase has not been reported in the reviewed literature. Therefore, its potential as an anti-influenza agent remains to be determined.

Comparative Analysis of Approved Neuraminidase Inhibitors for Influenza

Oseltamivir, Zanamivir, Peramivir, and Laninamivir are sialic acid analogues that function by competitively inhibiting the active site of the influenza virus neuraminidase.[2][3] This inhibition prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection.[4]

Quantitative Comparison of Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of the four approved NA inhibitors against various influenza A and B virus strains. These values can vary depending on the specific viral strain and the assay conditions.

Table 1: Comparative in vitro IC50 values (nM) of Neuraminidase Inhibitors against Influenza A(H1N1)pdm09 Strains

InhibitorGeometric Mean IC50 (nM)Reference
Oseltamivir 0.90[3]
Peramivir 0.62[3]
Zanamivir 1.09[3]
Laninamivir 2.77[3]

Table 2: Comparative in vitro IC50 values (nM) of Neuraminidase Inhibitors against Influenza A(H3N2) Strains

InhibitorGeometric Mean IC50 (nM)Reference
Oseltamivir 0.86[3]
Peramivir 0.67[3]
Zanamivir 1.64[3]
Laninamivir 3.61[3]

Table 3: Comparative in vitro IC50 values (nM) of Neuraminidase Inhibitors against Influenza B Strains (Victoria Lineage)

InhibitorGeometric Mean IC50 (nM)Reference
Oseltamivir 16.12[3]
Peramivir 1.84[3]
Zanamivir 3.87[3]
Laninamivir 11.35[3]

Experimental Protocols

The determination of neuraminidase inhibitor susceptibility is crucial for surveillance and clinical management of influenza. The most common method is the neuraminidase inhibition assay.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The protocol outlined below is a standard method used in many research and public health laboratories.[5]

Materials:

  • Influenza virus isolates

  • Neuraminidase inhibitors (Oseltamivir carboxylate, Zanamivir, Peramivir, Laninamivir)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well plates

  • Fluorometer

Procedure:

  • Virus Preparation: Virus isolates are diluted in assay buffer to a concentration that gives a linear reaction rate over the assay period.

  • Inhibitor Dilution: A serial dilution of each neuraminidase inhibitor is prepared in the assay buffer.

  • Incubation: Equal volumes of the diluted virus and inhibitor dilutions are mixed in a 96-well plate and incubated at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C for 60 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Fluorescence Reading: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Neuraminidase Inhibition

The following diagram illustrates the general mechanism of action of neuraminidase inhibitors.

G Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Virus Budding HostCell->Budding Replication & Assembly Release Virus Release Budding->Release Neuraminidase Action NA Neuraminidase Budding->NA NA on virus surface Infection New Cell Infection Release->Infection Release->Infection NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->NA Binds to Active Site NA->Release Cleaves Sialic Acid

Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.

Experimental Workflow for Neuraminidase Inhibition Assay

The following diagram outlines the key steps in a typical fluorescence-based neuraminidase inhibition assay.

G Start Start PrepVirus Prepare Virus Dilutions Start->PrepVirus PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor Incubate Incubate Virus and Inhibitor (37°C, 30 min) PrepVirus->Incubate PrepInhibitor->Incubate AddSubstrate Add MUNANA Substrate Incubate->AddSubstrate Incubate2 Incubate (37°C, 60 min) AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction ReadFluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) StopReaction->ReadFluorescence CalculateIC50 Calculate IC50 Values ReadFluorescence->CalculateIC50 End End CalculateIC50->End

Caption: Workflow of a fluorescence-based neuraminidase inhibition assay.

Conclusion

While this compound shows promise as a neuraminidase inhibitor for Newcastle disease virus, its efficacy against influenza remains uncharacterized. A direct comparison with established anti-influenza drugs is therefore not possible. This guide provides a robust comparative framework for the approved influenza neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—supported by quantitative inhibitory data and detailed experimental protocols. Further research into the anti-influenza activity of this compound is warranted to determine its potential role in influenza therapeutics.

References

Comparative Analysis of Neuraminidase-IN-13: Cross-Reactivity and Inhibitory Potency Against Viral Neuraminidases

Author: BenchChem Technical Support Team. Date: November 2025

A focused evaluation of Neuraminidase-IN-13 reveals potent inhibitory activity against paramyxoviruses, positioning it as a promising candidate for a therapeutic area where established influenza neuraminidase inhibitors have shown limited efficacy. However, a comprehensive understanding of its cross-reactivity profile is currently hampered by the absence of publicly available data on its activity against influenza A and B viruses.

This compound, a novel synthetic sialic acid derivative, has demonstrated significant promise as an inhibitor of viral neuraminidase, a key enzyme for the release and spread of many enveloped viruses. This guide provides a comparative analysis of its performance, drawing from available experimental data.

In Vitro Inhibitory Activity of this compound

Current research has primarily focused on the efficacy of this compound against Newcastle disease virus (NDV), a member of the Paramyxoviridae family. The data indicates that this compound is a highly potent inhibitor of the NDV hemagglutinin-neuraminidase (HN) protein. Notably, in the same studies, the widely-used influenza neuraminidase inhibitor, Zanamivir, was found to be ineffective against paramyxoviruses[1].

The inhibitory activities of this compound against the NDV La Sota strain are summarized in the table below.

Assay Parameter This compound (Compound 10) Reference Compound (Zanamivir)
Neuraminidase InhibitionIC₅₀0.03 - 13 µMIneffective
Plaque Formation InhibitionIC₅₀0.06 µMNot Reported
Viral Proliferation InhibitionIC₅₀0.04 µMNot Reported
Virus Binding InhibitionIC₅₀4 µM> 100 µM
Virus Release InhibitionIC₅₀0.09 µMSignificantly weaker than this compound
Cytotoxicity (Vero cells)CC₅₀> 2500 µMNot Reported

Table 1: Summary of in vitro inhibitory activities of this compound against Newcastle Disease Virus (NDV). IC₅₀ (half maximal inhibitory concentration) and CC₅₀ (half maximal cytotoxic concentration) values are presented. Data is sourced from a study on newly synthesized C4- and C5-substituted 2,3-unsaturated sialic acid derivatives[1][2].

The potent activity of this compound against NDV, coupled with its low cytotoxicity, underscores its potential as a therapeutic agent for diseases caused by paramyxoviruses. The high degree of similarity in the catalytic sites of NDV and human parainfluenza viruses (hPIVs) suggests that this compound may also be effective against hPIVs[1].

Cross-Reactivity Profile: A Notable Data Gap

A crucial aspect of evaluating any new antiviral compound is its cross-reactivity against a broad range of viral strains. For a neuraminidase inhibitor, this would typically include various subtypes of influenza A and B viruses, which are the primary targets for approved drugs like Oseltamivir and Zanamivir.

Despite a thorough review of the current scientific literature, no studies reporting the inhibitory activity of this compound against influenza A or B viruses were identified. This represents a significant gap in our understanding of its full spectrum of activity and its potential for broader applications or off-target effects. The development of a comprehensive cross-reactivity profile is a critical next step in the preclinical evaluation of this compound.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This action inhibits the release of newly formed viral particles, thus halting the spread of the infection.

Neuraminidase_Inhibitor_MoA cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space Viral_Replication Viral Replication & Assembly Budding_Virion Budding Progeny Virion Viral_Replication->Budding_Virion Cell_Surface Cell Surface Sialic Acid Receptors Budding_Virion->Cell_Surface HA binding NA_Enzyme Viral Neuraminidase (NA) Budding_Virion->NA_Enzyme Released_Virion Released Virion New_Infection Infection of New Cell Released_Virion->New_Infection NA_Enzyme->Cell_Surface Cleaves sialic acid for release NA_Inhibitor This compound NA_Inhibitor->NA_Enzyme Blocks Active Site

Mechanism of action for neuraminidase inhibitors.

Experimental Protocols

The evaluation of this compound's inhibitory activity was conducted using a standardized neuraminidase inhibition assay.

Neuraminidase Inhibition (NI) Assay Protocol

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

  • Virus Preparation: Purified Newcastle Disease Virus (La Sota strain) is used as the source of the hemagglutinin-neuraminidase (HN) enzyme.

  • Compound Dilution: this compound is serially diluted to a range of concentrations to determine the IC₅₀ value.

  • Incubation: The diluted compound is pre-incubated with the virus to allow for binding to the neuraminidase active site.

  • Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: The mixture is incubated to allow the neuraminidase to cleave the substrate. Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone.

  • Fluorescence Measurement: The fluorescence of the reaction mixture is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the neuraminidase activity.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each concentration of the inhibitor relative to a control with no inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NI_Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis Virus Purified Virus (NDV) Preincubation Pre-incubation of Virus and Compound Virus->Preincubation Compound This compound (Serial Dilutions) Compound->Preincubation Substrate Add Fluorogenic Substrate (MUNANA) Preincubation->Substrate Incubation Incubate for Enzymatic Cleavage Substrate->Incubation Measurement Measure Fluorescence Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow of the Neuraminidase Inhibition Assay.

Conclusion

This compound is a potent inhibitor of Newcastle disease virus neuraminidase, with promising potential for translation to human parainfluenza viruses. Its efficacy in a viral family where established neuraminidase inhibitors are lacking makes it a compound of significant interest. However, the absence of data on its cross-reactivity with influenza viruses is a critical knowledge gap that needs to be addressed to fully characterize its antiviral profile and therapeutic potential. Future studies should prioritize the evaluation of this compound against a diverse panel of viral neuraminidases, including seasonal and pandemic influenza strains.

References

A Comparative Analysis of Sialic Acid Derivatives as Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory profiles of various sialic acid derivatives against neuraminidase, a key enzyme in the life cycle of influenza viruses and other pathogens. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in antiviral drug discovery and development.

Inhibitory Profiles of Sialic Acid Derivatives

The inhibitory potential of sialic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of sialic acid derivatives against various neuraminidases.

Derivative ClassCompoundNeuraminidase TargetIC50 (µM)Reference
Unsaturated Sialic Acid Analogs DANA (Neu5Ac2en)Newcastle Disease Virus (NDV-HN)6.2 - 14[1][2]
FANANewcastle Disease Virus (NDV-HN)6.2 - 14[1][2]
ZanamivirNewcastle Disease Virus (NDV-HN)23 - 70[1][2]
BCX 2798Newcastle Disease Virus (NDV-HN)0.11 - 0.32[1][2]
C4- and C5-Substituted Derivatives C4 Azido derivative (9)Newcastle Disease Virus (NDV-HN)0.17[1]
C4 Azido derivative (10)Newcastle Disease Virus (NDV-HN)~0.03[1]
C4 Sulfonamido derivative (11)Newcastle Disease Virus (NDV-HN)0.18[1]
C5 Trifluoroacetamido analogue (12)Newcastle Disease Virus (NDV-HN)0.19[1]
C4 Methanesulfonyl derivative (13)Newcastle Disease Virus (NDV-HN)13[1][2]
C5 Trifluoroacetamido, C4 Methanesulfonyl derivative (14)Newcastle Disease Virus (NDV-HN)6.3[1][2]
C4 Phenyltriazole derivative (23)Newcastle Disease Virus (NDV-HN)~0.13 (inhibition of virus release)[1]
C4 Phenyltriazole derivative (24)Newcastle Disease Virus (NDV-HN)~0.17 (inhibition of virus release)[1]
1,2,3-Triazole-Linked Derivatives Long hydrophobic chain derivativeBacterial Neuraminidase28[3]
Hydrophobic aromatic substituent derivativesNeuraminidase~70% inhibition at 1 mM[3]
Polar substituent derivativesNeuraminidase~5% inhibition at 1 mM[3]
C9-Modified Derivatives C9 N-acyl Neu5Ac2en derivative (8)Influenza A (H1N1, H3N2, H5N3)< 100[4]
Phosphonate Analogs ePANAInfluenza A (N2) & B~100-fold better than sialic acid[5]
ePANAInfluenza A (N9)~10-fold better than sialic acid[5]
Oseltamivir Derivatives CUHK326 (6f)Influenza A (H3N2)0.00192[6]
CUHK392 (10i)Influenza A (H3N2)0.00163[6]

Experimental Protocols

The determination of the inhibitory profiles of sialic acid derivatives predominantly relies on enzyme inhibition assays. Below are detailed methodologies for two commonly employed techniques.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 values of neuraminidase inhibitors.[6] It relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

Materials:

  • Neuraminidase-containing sample (e.g., purified enzyme, viral lysate)

  • Sialic acid derivative (inhibitor)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the sialic acid derivative in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of the neuraminidase sample to each well containing the serially diluted inhibitor. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Substrate Addition: Add the MUNANA substrate to each well to a final concentration of 100 µM.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Enzyme-Linked Lectin Assay (ELLA)

The ELLA is another common method for assessing neuraminidase activity and inhibition. This assay measures the desialylation of a glycoprotein substrate, typically fetuin, which is coated onto the wells of a microplate.

Materials:

  • Fetuin-coated 96-well plates

  • Neuraminidase-containing sample

  • Sialic acid derivative (inhibitor)

  • Peanut Agglutinin (PNA) conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader (absorbance at 450 nm)

Procedure:

  • Inhibitor and Enzyme Addition: Add serially diluted sialic acid derivatives and a fixed amount of the neuraminidase sample to the fetuin-coated wells.

  • Incubation: Incubate the plate overnight at 37°C to allow for the enzymatic reaction.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound components.

  • Lectin Binding: Add PNA-HRP to each well and incubate for 2 hours at room temperature. PNA specifically binds to the exposed galactose residues on the desialylated fetuin.

  • Washing: Wash the plate again to remove unbound PNA-HRP.

  • Substrate Reaction: Add the TMB substrate to each well and incubate in the dark for approximately 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the neuraminidase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the sialic acid metabolic pathway, a typical experimental workflow for determining inhibitory profiles, and the logical relationship of this comparative study.

Sialic_Acid_Metabolic_Pathway UDP_GlcNAc UDP-GlcNAc GNE GNE UDP_GlcNAc->GNE ManNAc ManNAc ManNAc->GNE ManNAc_6P ManNAc-6-P NANS NANS ManNAc_6P->NANS Neu5Ac_9P Neu5Ac-9-P NANP NANP Neu5Ac_9P->NANP Neu5Ac_cyto Neu5Ac (Cytosol) Neu5Ac_nuc Neu5Ac (Nucleus) Neu5Ac_cyto->Neu5Ac_nuc CMAS CMAS Neu5Ac_nuc->CMAS CMP_Neu5Ac CMP-Neu5Ac Sialyltransferases Sialyltransferases CMP_Neu5Ac->Sialyltransferases Sialoglycoconjugates Sialoglycoconjugates (Golgi/Cell Surface) GNE->ManNAc GNE->ManNAc_6P NANS->Neu5Ac_9P NANP->Neu5Ac_cyto CMAS->CMP_Neu5Ac Sialyltransferases->Sialoglycoconjugates

Caption: Sialic Acid Biosynthesis Pathway.

Experimental_Workflow start Start: Select Sialic Acid Derivatives prep_inhibitor Prepare Serial Dilutions of Inhibitors start->prep_inhibitor incubation Incubate Enzyme with Inhibitors prep_inhibitor->incubation prep_enzyme Prepare Neuraminidase Enzyme Solution prep_enzyme->incubation add_substrate Add Fluorogenic Substrate (e.g., MUNANA) incubation->add_substrate measure Measure Fluorescence/ Absorbance add_substrate->measure analyze Data Analysis: Calculate % Inhibition measure->analyze determine_ic50 Determine IC50 Values analyze->determine_ic50 compare Compare Inhibitory Profiles determine_ic50->compare

Caption: Neuraminidase Inhibition Assay Workflow.

Logical_Relationship main_topic Comparative Study of Sialic Acid Derivative Inhibitory Profiles sub_classes Classes of Derivatives main_topic->sub_classes evaluation Evaluation of Inhibitory Activity main_topic->evaluation unsat_analogs Unsaturated Analogs (DANA, Zanamivir) sub_classes->unsat_analogs c4_c5_mods C4/C5 Modified sub_classes->c4_c5_mods triazole_linked 1,2,3-Triazole Linked sub_classes->triazole_linked c9_mods C9 Modified sub_classes->c9_mods other_mods Other Modifications (Phosphonates, etc.) sub_classes->other_mods ic50 IC50 Values unsat_analogs->ic50 c4_c5_mods->ic50 triazole_linked->ic50 c9_mods->ic50 other_mods->ic50 evaluation->ic50 sar Structure-Activity Relationship (SAR) evaluation->sar conclusion Conclusion: Identification of Potent & Selective Inhibitors ic50->conclusion sar->conclusion

Caption: Comparative Study Logic.

References

Head-to-Head Analysis of Investigational Neuraminidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug development is continuously evolving, with a significant focus on novel neuraminidase inhibitors to combat both seasonal and pandemic influenza, as well as other viral pathogens. This guide provides a head-to-head analysis of Neuraminidase-IN-13, an emerging investigational compound, and other notable investigational neuraminidase inhibitors. The following sections present a detailed comparison of their in vitro efficacy, cytotoxicity, and the experimental methodologies employed in their evaluation.

Comparative Efficacy and Cytotoxicity

The in vitro inhibitory activities of this compound, CD388, and AV5080 against their respective target neuraminidases are summarized below. It is important to note that the target virus for this compound is Newcastle Disease Virus (NDV), a paramyxovirus, while CD388 and AV5080 have been primarily evaluated against influenza A and B viruses. Direct comparison of potency should therefore be interpreted with caution due to the differences in the target enzymes.

InhibitorTarget Virus/EnzymeAssay TypeIC50 (nM)CC50 (µM)Source
This compound (Compound 10) Newcastle Disease Virus (NDV) La Sota StrainNeuraminidase Inhibition (NI) Assay170>2500 (Vero cells)[1]
NDV La Sota StrainPlaque Formation Inhibition60[2]
NDV La Sota StrainViral Proliferation Inhibition40[2]
NDV La Sota StrainVirus Binding Inhibition4000[2]
NDV La Sota StrainVirus Release Inhibition90[2]
CD388 Influenza A/H1N1Neuraminidase (NA) Inhibition Assay1.29 (median)Not Reported[3]
Influenza A/H3N2Neuraminidase (NA) Inhibition Assay2.24 (median)Not Reported[3]
Influenza BNeuraminidase (NA) Inhibition Assay2.37 (median)Not Reported[3]
AV5080 Influenza A(H1N1)pdm09Neuraminidase (NA) Enzymatic AssayData not explicitly provided in abstractNot Reported[4]
Influenza A(H3N2)Neuraminidase (NA) Enzymatic AssayData not explicitly provided in abstractNot Reported[4]
Influenza A(H5N1)Neuraminidase (NA) Enzymatic AssayData not explicitly provided in abstractNot Reported[4]
Influenza A(H7N9)Neuraminidase (NA) Enzymatic AssayData not explicitly provided in abstractNot Reported[4]
Influenza B/VictoriaNeuraminidase (NA) Enzymatic AssayData not explicitly provided in abstractNot Reported[4]
Influenza B/YamagataNeuraminidase (NA) Enzymatic AssayData not explicitly provided in abstractNot Reported[4]

Mechanism of Action: A Visual Overview

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells. This mechanism effectively halts the spread of the virus. While all compounds in this guide share this general mechanism, their specific binding interactions and molecular scaffolds differ. CD388, for instance, is a drug-Fc conjugate, linking a potent small molecule inhibitor to an antibody fragment to extend its half-life.[5]

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Entry Virus Entry Replication Viral Replication Virus_Entry->Replication Assembly Virion Assembly & Budding Replication->Assembly Release Progeny Virus Release Assembly->Release Neuraminidase Neuraminidase Enzyme Release->Neuraminidase required for Blocked_Release Virus Release Blocked Neuraminidase->Blocked_Release Inhibitor Neuraminidase Inhibitor (e.g., this compound, CD388) Inhibitor->Neuraminidase binds to & inhibits

Mechanism of Neuraminidase Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are summaries of the key assays used to evaluate the investigational inhibitors discussed in this guide.

Neuraminidase Inhibition (NI) Assay (for this compound)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.[1]

  • Virus Preparation: Purified Newcastle Disease Virus (NDV) La Sota strain is used as the source of the hemagglutinin-neuraminidase (HN) enzyme.

  • Inhibitor Preparation: this compound is serially diluted to various concentrations.

  • Reaction: The diluted inhibitor is pre-incubated with the purified virus.

  • Substrate Addition: The fluorogenic neuraminidase substrate, 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (4-MUNeu5Ac), is added to the mixture.

  • Incubation: The reaction is incubated to allow for enzymatic cleavage of the substrate.

  • Detection: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated from the dose-response curve.

Start Start Virus_Inhibitor Pre-incubate Virus with Inhibitor Start->Virus_Inhibitor Add_Substrate Add Fluorogenic Substrate (4-MUNeu5Ac) Virus_Inhibitor->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Neuraminidase Inhibition Assay Workflow.
Plaque Reduction Assay (for this compound)

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[2]

  • Cell Seeding: Vero cells are seeded in multi-well plates to form a confluent monolayer.

  • Infection: The cell monolayers are infected with a known dilution of NDV.

  • Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each inhibitor concentration is counted, and the IC50 value is determined.

Viral Proliferation, Binding, and Release Assays (for this compound)

These assays provide insights into the specific stage of the viral lifecycle inhibited by the compound.[1]

  • Viral Proliferation Assay: Measures the overall reduction in virus production in the presence of the inhibitor. This is often quantified by titrating the virus in the supernatant of infected and treated cells.

  • Virus Binding Inhibition Assay: Determines if the inhibitor prevents the attachment of the virus to the host cells. Cells are pre-treated with the inhibitor before the addition of the virus.

  • Virus Release Inhibition Assay: Assesses the ability of the inhibitor to block the release of newly formed virus particles from infected cells. The inhibitor is added after the viral infection has been established.

Neuraminidase (NA) Inhibition Assay (for CD388 and other influenza inhibitors)

This assay is conceptually similar to the NI assay for NDV but is specific to influenza virus neuraminidase.

  • Virus/Enzyme Source: Recombinant influenza neuraminidase or whole virus preparations of various influenza A and B strains are used.

  • Inhibitor Dilution: The investigational inhibitor (e.g., CD388) is serially diluted.

  • Reaction and Detection: The protocol follows a similar principle to the NDV NI assay, utilizing a fluorogenic or chemiluminescent substrate to measure enzyme activity.

  • Data Analysis: IC50 values are calculated to determine the inhibitory potency against different influenza strains.[3]

Concluding Remarks

This compound demonstrates potent inhibitory activity against Newcastle Disease Virus, a member of the Paramyxoviridae family. Its low cytotoxicity in Vero cells suggests a favorable preliminary safety profile. In the realm of investigational influenza neuraminidase inhibitors, CD388 stands out with its novel drug-Fc conjugate design and broad, potent activity against a wide range of influenza A and B strains. While direct efficacy comparisons are challenging due to the different viral targets, the data presented in this guide provide a valuable baseline for researchers in the field of antiviral drug discovery. Further studies are warranted to explore the potential of this compound against other paramyxoviruses and to directly compare its activity with other inhibitors in standardized assays. The continued investigation of novel neuraminidase inhibitors with diverse chemical scaffolds and mechanisms of action is critical for the development of next-generation antiviral therapeutics.

References

Independent Verification of Neuraminidase Inhibitor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro efficacy of various neuraminidase inhibitors against influenza virus. The primary focus is to establish a framework for the independent verification of the half-maximal inhibitory concentration (IC50) values, a key measure of drug potency. Due to the limited public availability of data for "Neuraminidase-IN-13," a hypothetical IC50 value has been included for illustrative purposes. All other data is derived from published research.

Data Presentation: Comparative IC50 Values of Neuraminidase Inhibitors

The following table summarizes the IC50 values of several neuraminidase inhibitors against different influenza virus strains. Lower IC50 values indicate higher potency.

InhibitorVirus StrainIC50 (nM)Reference
This compound A/H1N1 0.85 (Hypothetical) N/A
OseltamivirA/H1N10.48 - 1.34[1][2]
A/H3N20.67[2]
Influenza B13[2]
ZanamivirA/H1N10.74 - 0.92[1][2]
A/H3N22.28[2]
Influenza B4.19[2]
PeramivirA/H1N10.28[1]
LaninamivirA(H1N1)pdm09Range: 0.62-1.78[3]
A(H3N2)Range: 0.73-1.35[3]
BRange: 0.48-1.12*[3]

*Ratios of geometric mean IC50 of the 2015-2016 season to previous seasons.

Experimental Protocols: Determining Neuraminidase Inhibitor IC50

The determination of IC50 values for neuraminidase inhibitors is typically performed using a fluorescence-based neuraminidase inhibition assay.[4][5] This method measures the ability of an inhibitor to block the enzymatic activity of neuraminidase.

Principle:

The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases the fluorescent product 4-methylumbelliferone (4-MU). The concentration of the inhibitor that reduces the neuraminidase activity by 50% is determined as the IC50 value.[4][5]

Materials:

  • Influenza virus stock of known titer

  • Neuraminidase inhibitor compounds (e.g., this compound, Oseltamivir, Zanamivir)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Virus Dilution: The influenza virus stock is diluted in assay buffer to achieve a suitable level of neuraminidase activity.[4]

  • Inhibitor Dilution: A serial dilution of the neuraminidase inhibitors is prepared.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitors in a 96-well plate.[6]

  • Enzymatic Reaction: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C.[4]

  • Reaction Termination: After a set incubation period, a stop solution is added to each well to terminate the reaction.[4]

  • Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[4]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis virus_prep Virus Dilution incubation Pre-incubation of Virus and Inhibitor virus_prep->incubation inhibitor_prep Inhibitor Serial Dilution inhibitor_prep->incubation reaction Addition of MUNANA Substrate incubation->reaction termination Addition of Stop Solution reaction->termination measurement Fluorescence Measurement termination->measurement calculation IC50 Calculation measurement->calculation

Caption: Experimental workflow for determining IC50 values of neuraminidase inhibitors.

neuraminidase_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Neuraminidase Neuraminidase Sialic_Acid Sialic Acid (on host cell) Neuraminidase->Sialic_Acid cleaves Virus_Release Virus Release Sialic_Acid->Virus_Release Neuraminidase_Inhibited Neuraminidase No_Release Virus Trapped Neuraminidase_Inhibited->No_Release Inhibitor Neuraminidase Inhibitor Inhibitor->Neuraminidase_Inhibited binds to

Caption: Mechanism of neuraminidase inhibition preventing viral release.

References

Safety Operating Guide

Prudent Disposal of Neuraminidase-IN-13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of specialized research compounds is paramount to ensuring laboratory safety and environmental protection. For Neuraminidase-IN-13, a specific disposal protocol is not publicly available, necessitating a cautious approach based on established best practices for handling potentially hazardous chemical waste. This guide provides a procedural framework for the safe disposal of this compound, drawing from safety data sheets of related neuraminidase compounds and general chemical waste management principles.

Core Principle: Treat as Hazardous Chemical Waste

In the absence of specific data, this compound should be managed as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and compliance with environmental regulations.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • NIOSH-approved respirator

  • Chemical-resistant gloves

  • Safety goggles

  • Lab coat

Some neuraminidase compounds are classified as respiratory sensitizers, meaning they can cause allergy or asthma-like symptoms if inhaled. Therefore, respiratory protection is crucial.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Triple-rinse contaminated glassware with a suitable solvent. The rinsate must be collected as hazardous chemical waste.

3. Labeling: All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Respiratory Sensitizer," "Potential Irritant")

  • Accumulation start date

  • Principal investigator's name and contact information

4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

5. Final Disposal: The final step is the transfer of the waste to an approved waste disposal facility. This must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of this compound down the drain or in regular trash.

Quantitative Data Management

To ensure accurate record-keeping and safe handling, maintain a log for all this compound waste.

Waste Container IDDateAmount of Waste (g or mL)Concentration (if applicable)Personnel
NI-13-W0012025-11-0850 mgSolidDr. A. Smith
NI-13-W0022025-11-15100 mL10 µM in DMSOJ. Doe

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Management cluster_3 Final Disposal A Wear Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) B Identify and Segregate This compound Waste A->B C Place Solid Waste in Labeled Hazardous Waste Container B->C D Collect Liquid Waste in Separate Labeled Container B->D F Securely Seal and Label All Waste Containers C->F D->F E Triple-Rinse Contaminated Glassware and Collect Rinsate E->D Collect as Liquid Waste G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Institutional EHS or Licensed Contractor G->H

This compound Disposal Workflow

Disclaimer: This guidance is based on general laboratory safety principles. Researchers must consult their institution's specific waste disposal policies and their Environmental Health and Safety (EHS) office for definitive procedures. Always refer to the manufacturer's Safety Data Sheet (SDS) if one becomes available for this compound.

Personal protective equipment for handling Neuraminidase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neuraminidase-IN-13. The following procedures are based on general knowledge of neuraminidase inhibitors and standard laboratory safety protocols. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available.

Hazard Identification and Personal Protective Equipment

While specific quantitative data for "this compound" is not publicly available, the following table summarizes the general hazards associated with neuraminidase inhibitors and the recommended personal protective equipment (PPE).

Hazard CategoryPotential RisksRecommended Personal Protective Equipment (PPE)
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled.NIOSH-approved N95 respirator or higher.[1][2]
Skin Contact May cause skin irritation.Chemical-resistant gloves (e.g., nitrile).[1][2]
Eye Contact May cause eye irritation.Safety glasses with side shields or chemical safety goggles.[1][3]
Ingestion May be harmful if swallowed.Not applicable (ingestion is not an anticipated route of exposure with proper lab practices).
General Handling Laboratory coat or disposable gown.[1]

Standard Operating Procedure for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powdered or volatile forms of the compound.

  • Ensure easy access to an eyewash station and a safety shower.[4]

2. Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Inspect gloves for tears or holes before use.[2]

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Respiratory Protection: For powdered substances or when generating aerosols, use a NIOSH-approved N95 respirator.[1][2]

  • Lab Coat: A buttoned lab coat must be worn to protect from skin exposure.

3. Handling Procedures:

  • Avoid direct contact with the compound.

  • Avoid inhalation of dust or aerosols.

  • Weigh and transfer the compound in a fume hood or a designated containment area.

  • Use dedicated spatulas and glassware.

  • Keep containers tightly closed when not in use.[4]

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

5. Spill Response:

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Sweep up the material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Alert your institution's environmental health and safety (EHS) department immediately.

    • If safe to do so, increase ventilation to the area.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.

  • Disposal:

    • Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocol B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Fume Hood B->C D Weigh & Aliquot Compound C->D In Fume Hood E Perform Experiment D->E F Decontaminate Work Area E->F H Doff PPE E->H G Segregate Waste (Solid & Liquid) F->G F->H J Dispose of Hazardous Waste G->J I Wash Hands H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.